molecular formula C12H23NO4 B558652 (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid CAS No. 60142-89-4

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

カタログ番号: B558652
CAS番号: 60142-89-4
分子量: 245.32 g/mol
InChIキー: HJENAZQPOGVAEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
The exact mass of the compound 7-((tert-Butoxycarbonyl)amino)heptanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJENAZQPOGVAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338068
Record name 7-[(tert-Butoxycarbonyl)amino]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60142-89-4
Record name 7-[(tert-Butoxycarbonyl)amino]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-{[(tert-butoxy)carbonyl]amino}heptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid: A Technical Overview of its Mechanism of Action in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid is a key chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase-recruiting ligand, (R,S,S)-VH032, functionalized with a linker moiety, N-Boc-7-aminoheptanoic acid, which facilitates its conjugation to a target protein ligand. This technical guide provides an in-depth exploration of the mechanism of action of PROTACs derived from this intermediate, focusing on the underlying signaling pathways, experimental validation, and quantitative assessment of their activity.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] In the case of PROTACs synthesized from this compound, the VH032 moiety serves to recruit the VHL E3 ligase.[5][6]

Core Mechanism of Action: Hijacking the VHL-HIF Pathway

The primary mechanism of action for PROTACs incorporating the VH032 ligand revolves around the induced proximity of the target protein to the VHL E3 ligase complex.[5][7] This action effectively co-opts the cellular machinery normally involved in the degradation of Hypoxia-Inducible Factor 1α (HIF-1α), a key regulator of cellular response to low oxygen levels.[7][8]

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on specific proline residues. This modification allows it to be recognized by the VHL E3 ligase complex, which subsequently polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[7][8] VH032 is a potent inhibitor of the VHL/HIF-1α interaction, and when incorporated into a PROTAC, it brings any targeted protein into close proximity with the VHL complex, leading to the target protein's ubiquitination and degradation.[5][9]

The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules.[3]

Signaling Pathway Diagram

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC (R,S,S)-VH032-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Activates E2->VHL Loads Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Assessment of Activity

The efficacy of a PROTAC derived from this compound is determined by several key quantitative parameters. These include its binding affinity to both the target protein and the VHL E3 ligase, as well as its ability to induce degradation of the target protein within a cellular context.

ParameterDescriptionTypical Assay Used
IC50 / Kᵢ / Kₑ The concentration of the ligand that inhibits 50% of the binding of a fluorescent probe to VHL, or the inhibition/dissociation constant.Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP)
DC50 The concentration of the PROTAC that results in 50% degradation of the target protein.Western Blot, In-Cell Western
Dₘₐₓ The maximum percentage of target protein degradation achieved.Western Blot, In-Cell Western

Table 1: Key Parameters for PROTAC Characterization

The following table summarizes representative binding affinities for VH032 and a derivative, as determined by various assays. Note that specific values for PROTACs derived from this compound would be dependent on the conjugated POI ligand.

CompoundAssayIC50 (nM)Kᵢ (nM)
VH032FP Assay352.2142.1
BOC-VH032FP Assay163008000
VH298FP Assay288.2110.4

Table 2: Representative Binding Affinities for VHL Ligands [3][10]

Experimental Protocols

The characterization of PROTACs synthesized from this compound involves a series of biochemical, biophysical, and cell-based assays.

VHL Ligand Binding Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding affinity of the VH032 moiety to the VHL complex in a competitive format.[11][12]

  • Principle: TR-FRET relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged VHL complex) and an acceptor fluorophore (e.g., a fluorescently labeled tracer that binds to VHL).[13] When a test compound displaces the tracer, the FRET signal decreases.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the VHL-ElonginB-ElonginC (VBC) complex, the donor-labeled antibody, and the test compound.

    • Add the fluorescently labeled tracer to all wells.

    • Incubate to allow binding to reach equilibrium.

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

    • Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50.

2. Fluorescence Polarization (FP) Assay

This is another common method to determine binding affinity in a competitive manner.[14][15]

  • Principle: A small fluorescently labeled VHL ligand (tracer) will have a low fluorescence polarization value due to its rapid tumbling in solution.[16] When bound to the larger VHL protein complex, its tumbling slows, and the polarization value increases. A competing compound will displace the tracer, leading to a decrease in polarization.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • Add a fixed concentration of the VBC complex to the wells of a microplate.

    • Add the serially diluted test compounds.

    • Add a fixed concentration of the fluorescently labeled VHL ligand (tracer).

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization.

    • Plot the polarization values against the logarithm of the test compound concentration to determine the IC50.

Cellular Protein Degradation Assay

Western Blot Analysis

This is the gold-standard method for quantifying the degradation of a target protein in cells.[6][10]

  • Principle: Western blotting uses antibodies to detect the amount of a specific protein in a complex mixture of proteins (cell lysate). The intensity of the protein band on the blot is proportional to the amount of protein.

  • Methodology:

    • Cell Treatment: Culture cells and treat with varying concentrations of the PROTAC for a specified time course.

    • Cell Lysis: Harvest the cells and prepare protein lysates.

    • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific to the target protein.

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control.

Experimental Workflow Diagram

Experimental_Workflow PROTAC Characterization Workflow cluster_workflow Experimental Pipeline start Synthesize PROTAC from This compound binding_assays Biophysical Binding Assays start->binding_assays cellular_assays Cell-Based Degradation Assays start->cellular_assays tr_fret TR-FRET Assay binding_assays->tr_fret fp_assay FP Assay binding_assays->fp_assay ic50_calc Determine IC50/Ki tr_fret->ic50_calc fp_assay->ic50_calc western_blot Western Blot cellular_assays->western_blot dc50_dmax_calc Determine DC50/Dmax western_blot->dc50_dmax_calc data_analysis Data Analysis conclusion Characterize PROTAC Efficacy data_analysis->conclusion ic50_calc->data_analysis dc50_dmax_calc->data_analysis

Caption: Workflow for PROTAC characterization.

Conclusion

This compound is a critical building block in the development of VHL-recruiting PROTACs. The mechanism of action of the resulting PROTACs is centered on the targeted degradation of proteins of interest through the ubiquitin-proteasome system. A thorough understanding and application of the described signaling pathways and experimental protocols are essential for the successful design, characterization, and optimization of these next-generation therapeutics. The quantitative data derived from these experiments provide the necessary framework for advancing novel protein degraders in drug discovery and development.

References

The Pivotal Role of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic Acid in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. Central to the design and synthesis of many potent PROTACs is the strategic selection of an E3 ligase ligand and an appropriate linker. This technical guide provides an in-depth exploration of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid , a key building block in the construction of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will dissect its components, delve into its role in PROTAC synthesis, present quantitative data on the performance of related PROTACs, and provide detailed experimental protocols for their characterization.

Introduction to this compound

This compound is a synthetic conjugate molecule comprising three essential components for PROTAC assembly:

  • The (R,S,S)-VH032 moiety: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 is a well-established and widely used VHL ligand in PROTAC design.

  • A 7-aminoheptanoic acid linker: A seven-carbon alkyl chain that serves as a flexible spacer to connect the VH032 ligand to a warhead that binds the protein of interest (POI). The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation efficacy.

  • An N-Boc protected amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the linker facilitates a modular and controlled synthetic approach. It allows for the selective deprotection and subsequent coupling of the POI ligand to complete the PROTAC structure.

The PROTAC Signaling Pathway: A Visual Overview

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The following diagram illustrates this fundamental mechanism.

PROTAC_Mechanism General PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC ((R,S,S)-VH032-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

A diagram illustrating the catalytic cycle of a PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize key quantitative data for VH032 and representative VH032-based PROTACs. Note that direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Binding Affinity of VH032 Ligands to VHL

CompoundAssayValue (nM)
VH032Isothermal Titration Calorimetry (ITC)Kd = 185

Table 2: Degradation Efficacy of Representative VH032-Based PROTACs

Target ProteinPROTACLinker TypeCell LineDC50 (nM)Dmax (%)
BRD4MZ14-unit PEGHeLa25>90[1]
BRD4AT1AlkylMV4;114.9>95
KRAS G12CLC-2PEGNCI-H2030~500>90[2]
FAK65AlkylOVCAR-83.0~99[3]
TBK13i15-atom alkyl-etherMM.1S1296[4]

Experimental Protocols

The following are detailed methodologies for key experiments in the characterization of PROTACs synthesized from this compound.

PROTAC Synthesis from this compound

This protocol outlines the general steps for the synthesis of a final PROTAC molecule.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate Amine-functionalized VH032-linker Deprotection->Intermediate Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling POI_Ligand POI Ligand (with carboxylic acid) POI_Ligand->Coupling Final_PROTAC Final PROTAC Coupling->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

A workflow for the synthesis of a PROTAC.

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine-TFA salt is often used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected VH032-linker amine from Step 1 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove impurities.

  • The crude product is then purified by preparative high-performance liquid chromatography (HPLC).

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels.

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

Target Ubiquitination Assay by Immunoprecipitation

This assay confirms that the PROTAC induces ubiquitination of the target protein.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a vehicle control for a shorter time course (e.g., 1-4 hours). Include a condition with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse cells in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions, followed by dilution in a non-denaturing buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4 °C to form antibody-antigen complexes.

  • Capture and Wash: Add protein A/G magnetic beads to the lysates and incubate to capture the antibody-antigen complexes. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Analyze the eluates by Western blotting as described above, using a primary antibody against ubiquitin. A smear of high-molecular-weight bands in the PROTAC-treated samples indicates polyubiquitination of the target protein.

Signaling Pathways and Logical Relationships

The impact of a PROTAC extends beyond the degradation of its immediate target. Understanding the downstream consequences is crucial for predicting therapeutic effects and potential side effects.

Downstream Signaling of BRD4 Degradation

BRD4 is a key transcriptional regulator. Its degradation by VH032-based PROTACs, such as MZ1, leads to the downregulation of oncogenes like MYC.[1]

BRD4_Signaling Downstream Effects of BRD4 Degradation BRD4_PROTAC VH032-based BRD4 PROTAC (e.g., MZ1) BRD4_Degradation BRD4 Degradation BRD4_PROTAC->BRD4_Degradation BRD4 BRD4 MYC_Gene MYC Gene BRD4->MYC_Gene Promotes Transcription BRD4_Degradation->MYC_Gene Inhibits Transcription MYC_Protein MYC Protein MYC_Gene->MYC_Protein Transcription & Translation Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation Drives

Signaling cascade affected by BRD4 degradation.
Downstream Signaling of KRAS G12C Degradation

Degradation of the oncogenic KRAS G12C mutant by VH032-based PROTACs can inhibit downstream signaling pathways like the MAPK/ERK pathway, thereby reducing cancer cell proliferation.[2][5]

KRAS_Signaling Downstream Effects of KRAS G12C Degradation KRAS_PROTAC VH032-based KRAS G12C PROTAC (e.g., LC-2) KRAS_Degradation KRAS G12C Degradation KRAS_PROTAC->KRAS_Degradation KRAS KRAS G12C (Active) RAF RAF KRAS->RAF Activates KRAS_Degradation->RAF Inhibits Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Signaling cascade affected by KRAS degradation.
Structure-Activity Relationship of Alkyl Linkers

The length of the alkyl linker is a critical parameter that must be empirically optimized for each target. This diagram illustrates the general principle of how linker length can affect PROTAC efficacy.

Linker_SAR Linker Length Structure-Activity Relationship cluster_short Too Short cluster_optimal Optimal cluster_long Too Long Short_Linker Short Alkyl Linker (< optimal length) Steric_Hindrance Steric Hindrance Short_Linker->Steric_Hindrance No_Ternary_Complex No Productive Ternary Complex Steric_Hindrance->No_Ternary_Complex Optimal_Linker Optimal Alkyl Linker (e.g., 7 carbons) Stable_Ternary_Complex Stable & Productive Ternary Complex Optimal_Linker->Stable_Ternary_Complex Efficient_Degradation Efficient Degradation (Low DC50, High Dmax) Stable_Ternary_Complex->Efficient_Degradation Long_Linker Long Alkyl Linker (> optimal length) Unproductive_Binding Unproductive Binding Long_Linker->Unproductive_Binding Reduced_Efficacy Reduced Efficacy Unproductive_Binding->Reduced_Efficacy

The impact of linker length on PROTAC efficacy.

Conclusion

This compound is a versatile and valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its modular design, incorporating a high-affinity E3 ligase ligand, a flexible alkyl linker, and a strategically protected amine, facilitates the efficient construction of a diverse range of protein degraders. The successful development of potent and selective PROTACs relies on the careful optimization of each component, with the linker playing a crucial role in dictating the efficacy of the final molecule. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design, synthesize, and characterize novel VH032-based PROTACs for therapeutic and research applications.

References

An In-Depth Technical Guide to (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid: A Core Component for VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). At its core is the VH032 ligand, a potent binder of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the function, binding characteristics, and experimental applications of this compound, offering a valuable resource for researchers in targeted protein degradation.

Core Function: Hijacking the Ubiquitin-Proteasome System

This compound is a functionalized derivative of VH032. VH032 acts as a high-affinity ligand for the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex[1]. In the context of a PROTAC, VH032 serves to recruit this E3 ligase to a specific protein of interest (POI), thereby inducing the POI's ubiquitination and subsequent degradation by the proteasome[2]. The "(R,S,S)" designation refers to the specific stereochemistry of the molecule, which is crucial for its binding to VHL. The "Me-N-Boc-7-aminoheptanoic acid" portion is a linker with a protected amine group, designed for covalent attachment to a ligand that binds the target protein, thus forming the complete PROTAC molecule[3].

The VHL E3 Ligase Signaling Pathway

Under normal cellular conditions (normoxia), the VHL E3 ligase complex plays a critical role in regulating the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is hydroxylated on specific proline residues, creating a binding site for VHL. This interaction leads to the ubiquitination and proteasomal degradation of HIF-1α, keeping its levels low[1]. VH032 mimics the hydroxylated HIF-1α, allowing it to bind to the same pocket on VHL[4].

VHL_pathway VHL-Mediated Degradation of HIF-1α cluster_normoxia Normoxia HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL E3 Ligase (VCB Complex) Hydroxylated HIF-1α->VHL Binding Poly-ubiquitinated HIF-1α Poly-ubiquitinated HIF-1α VHL->Poly-ubiquitinated HIF-1α Ubiquitination Ubiquitin Ubiquitin Ubiquitin->VHL Proteasome Proteasome Poly-ubiquitinated HIF-1α->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: VHL-mediated degradation of HIF-1α under normoxic conditions.

PROTAC Mechanism of Action

A PROTAC molecule containing the VH032 ligand leverages this natural degradation pathway. The PROTAC, a heterobifunctional molecule, simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules[5][6].

PROTAC_mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC (VH032-Linker-POI Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data

The binding affinity of the VHL ligand is a critical determinant of the resulting PROTAC's efficacy. Below is a summary of the binding affinities for VH032 and related VHL ligands.

LigandBinding Affinity (Kd) to VHLMethodReference
VH032 185 nMNot Specified[1][7][8]
VH10144 nMNot Specified[7][8]
VH29890 nMNot Specified[7]
BODIPY FL VH0323.01 nMTR-FRET[9][10]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and characterization of PROTACs based on this compound.

Synthesis of a VH032-based PROTAC

This protocol outlines a general two-step synthesis of a PROTAC molecule following the deprotection of the Boc group on this compound.

Step 1: Boc Deprotection

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) dropwise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as a TFA salt.

Step 2: Amide Coupling to POI Ligand-Linker

  • Activation: Activate the carboxylic acid of the POI ligand-linker construct using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Coupling: Add the deprotected VH032-linker amine to the activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by LC-MS.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.

VHL-VH032 Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantify the binding affinity and kinetics of ligands to their protein targets.

Methodology:

  • Immobilization: Covalently immobilize the recombinant VHL-ElonginB-ElonginC (VBC) complex onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Injection: Inject a series of concentrations of the VH032-containing compound in a suitable running buffer over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams showing the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) is calculated as koff/kon[11].

Target Protein Degradation Assay: Western Blot

Western blotting is a standard method to quantify the degradation of a target protein following treatment with a VH032-based PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software and normalize the target protein intensity to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation)[3][7][11].

WB_workflow Western Blot Experimental Workflow A Cell Treatment with VH032-PROTAC B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation (anti-POI & anti-loading control) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

Caption: Experimental workflow for Western blot analysis.

Ternary Complex Formation Assay: In Vitro Pull-Down

This assay provides qualitative evidence of the PROTAC's ability to induce the formation of a ternary complex between the target protein and the VHL E3 ligase.

Methodology:

  • Protein Purification: Purify recombinant VHL-ElonginB-ElonginC (VBC) complex (e.g., with a His-tag) and the protein of interest (POI) (e.g., with a GST-tag).

  • Binding Reaction: In separate tubes, combine:

    • Experimental: GST-POI, His-VBC, and the VH032-based PROTAC.

    • Control 1 (No PROTAC): GST-POI and His-VBC.

    • Control 2 (No VBC): GST-POI and the PROTAC.

    • Control 3 (No POI): His-VBC and the PROTAC.

  • Incubation: Incubate the reactions for 2-4 hours at 4°C.

  • Pull-Down: Add glutathione-sepharose beads to each tube to pull down the GST-tagged POI and any interacting proteins.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blot using antibodies against the His-tag (to detect VBC) and the GST-tag (to confirm POI pull-down). A band for His-VBC in the experimental lane, but not in the control lanes, indicates the formation of the ternary complex[3].

Conclusion

This compound is a foundational tool for the development of VHL-recruiting PROTACs. Its well-characterized VHL ligand, VH032, provides a potent and selective handle to engage the cellular degradation machinery. This guide has provided essential technical information, from quantitative binding data to detailed experimental protocols and pathway visualizations, to facilitate its effective use in the laboratory and in the advancement of novel therapeutics for targeted protein degradation.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid and its Core Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to target and eliminate previously "undruggable" proteins. At the heart of many successful PROTACs lies a high-affinity ligand for an E3 ubiquitin ligase. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein. The molecule (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid represents a key building block in the construction of VHL-recruiting PROTACs. It is a conjugate of a methylated VH032 derivative, which serves as the VHL-binding warhead, and a Boc-protected 7-aminoheptanoic acid linker, which provides a versatile attachment point for a target protein ligand.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the core VH032-Me ligand, detailed experimental protocols for its characterization, and a discussion of its role as a synthetic intermediate in the generation of potent protein degraders.

The VHL-HIF-1α Signaling Pathway and PROTAC Mechanism of Action

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a crucial role in regulating cellular response to oxygen levels by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, creating a recognition site for VHL. This binding event leads to the ubiquitination of HIF-1α and its subsequent degradation by the proteasome.[1][2][3]

VHL-recruiting PROTACs hijack this natural process. They are heterobifunctional molecules comprising a VHL ligand (such as a VH032 derivative), a linker, and a ligand for a protein of interest (POI). The PROTAC simultaneously binds to both VHL and the POI, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for proteasomal degradation.

VHL_HIF1a_Pathway VHL-Mediated Degradation of HIF-1α and PROTAC Intervention cluster_normoxia Normoxia cluster_protac PROTAC Action HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α Hydroxylation PHDs PHDs (O2, Fe2+, 2-OG) VHL VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL Binding Poly-Ub HIF-1α Poly-Ub HIF-1α VHL->Poly-Ub HIF-1α Ubiquitination Ub Ubiquitin Proteasome Proteasome Poly-Ub HIF-1α->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC VHL-based PROTAC PROTAC->Ternary VHL_PROTAC VHL E3 Ligase Complex VHL_PROTAC->Ternary Poly-Ub POI Poly-Ub POI Ternary->Poly-Ub POI Ubiquitination Proteasome_PROTAC Proteasome Poly-Ub POI->Proteasome_PROTAC Recognition Degradation_PROTAC Degraded POI Proteasome_PROTAC->Degradation_PROTAC

Diagram 1: VHL-HIF-1α pathway and PROTAC mechanism.

Structure-Activity Relationship of the VH032 Core

This compound is built upon the well-characterized VH032 scaffold. The stereochemistry of the hydroxyproline core of VH032 is critical for its interaction with VHL. The (2S, 4R) configuration of the hydroxyproline moiety is essential for proper positioning within the VHL binding pocket to form key hydrogen bonds.

The "Me" in the specified molecule refers to a methyl group at the benzylic position of the VH032 core. This modification has been shown to improve binding affinity compared to the parent VH032.

Quantitative Binding Affinity Data

The binding affinities of VH032 and its analogs to the VHL complex have been determined using various biophysical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters for evaluating ligand potency.

Compound/LigandBinding Affinity (Kd)Assay MethodReference
VH032185 nMNot Specified[4]
Me-VH032 amine---
VH10144 nMNot Specified[4]
VH29890 nMNot Specified[4]
BODIPY FL VH0323.01 nMTR-FRET[4]
CompoundIC50 (FP Assay)Ki (FP Assay)IC50 (TR-FRET)Ki (TR-FRET)Reference
VH03277.8 nM33.4 nM352.2 nM142.1 nM[5][6]
VH29844.0 nM18.9 nM288.2 nM110.4 nM[5][6]
Me-VH032 amine7.9 µM3.4 µM--[5][6]
BOC-VH0324.9 µM2.1 µM16.3 µM8.0 µM[5][6]

Note: Assay conditions can influence measured values. The data presented is for comparative purposes.

Experimental Protocols

Synthesis of this compound

A representative synthetic workflow is outlined below:

Synthesis_Workflow cluster_precursor VH032-Me Precursor Synthesis cluster_conjugation Linker Conjugation start Starting Materials ((S)-1-(4-bromophenyl)ethanamine, Boc-L-Hyp, etc.) amide_coupling Amide Coupling start->amide_coupling ch_arylation C-H Arylation amide_coupling->ch_arylation deprotection Deprotection ch_arylation->deprotection final_coupling Final Amide Coupling deprotection->final_coupling vh032_me_amine (R,S,S)-VH032-Me-amine final_coupling->vh032_me_amine peptide_coupling Peptide Coupling (e.g., HATU, DIPEA) vh032_me_amine->peptide_coupling linker N-Boc-7-aminoheptanoic acid linker->peptide_coupling final_product This compound peptide_coupling->final_product

Diagram 2: General synthetic workflow.

A detailed, multi-step synthesis for a similar compound, (R,S,S)-VH032-Me-glycine, has been reported and can be adapted for the synthesis of the title compound by substituting N-methylglycine with N-Boc-7-aminoheptanoic acid in the final coupling step.[7]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol Outline:

  • Sample Preparation:

    • The VHL protein complex (e.g., VCB complex) is dialyzed extensively against the ITC buffer.

    • The VH032 analog is dissolved in the same dialysis buffer to the desired concentration. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.

    • All solutions should be degassed prior to use to prevent air bubbles in the calorimeter cell.

  • ITC Experiment:

    • The protein solution (typically in the µM range) is loaded into the sample cell of the calorimeter.

    • The ligand solution (typically 10-20 fold higher concentration than the protein) is loaded into the injection syringe.

    • A series of small, sequential injections of the ligand are made into the sample cell. The heat change after each injection is measured.

    • A control experiment titrating the ligand into the buffer alone is performed to determine the heat of dilution.

  • Data Analysis:

    • The heat of dilution is subtracted from the experimental data.

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay for VHL Binding

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a larger protein.

Protocol Outline:

  • Reagents:

    • Fluorescently labeled VHL ligand (e.g., a fluorescein-labeled VH032 derivative).

    • VHL protein complex.

    • Test compounds (unlabeled VH032 analogs).

    • Assay buffer.

  • Assay Procedure:

    • A fixed concentration of the fluorescent ligand and the VHL protein are incubated together to form a complex, resulting in a high fluorescence polarization signal.

    • Increasing concentrations of the unlabeled test compound are added to the wells.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Measurement and Analysis:

    • The fluorescence polarization is measured using a plate reader.

    • As the unlabeled test compound competes with the fluorescent ligand for binding to VHL, the polarization signal decreases.

    • The data is plotted as polarization versus the logarithm of the test compound concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

HIF-1α Stabilization Assay (Western Blot)

This cellular assay determines the ability of a VHL inhibitor to prevent the degradation of HIF-1α.

Protocol Outline:

  • Cell Culture and Treatment:

    • Cells (e.g., HeLa or other suitable cell lines) are cultured under standard conditions.

    • Cells are treated with varying concentrations of the VHL inhibitor for a specified time (e.g., 4-8 hours). A positive control (e.g., a known VHL inhibitor or hypoxia-mimetic agent like CoCl2) and a vehicle control (e.g., DMSO) are included.

  • Cell Lysis and Protein Quantification:

    • Cells are harvested and lysed in a buffer containing protease inhibitors. Since HIF-1α is rapidly degraded, lysis should be performed on ice.

    • The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

  • Detection and Analysis:

    • The protein bands are visualized using a chemiluminescent substrate.

    • The intensity of the HIF-1α band is quantified and normalized to the loading control. An increase in the normalized HIF-1α signal indicates stabilization of the protein.[8]

WB_Workflow start Cell Culture treatment Treatment with VHL Inhibitor start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Quantification and Analysis detection->analysis

Diagram 3: Western blot workflow for HIF-1α stabilization.

Conclusion

This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its design incorporates a high-affinity, methylated VH032 core and a versatile linker for conjugation to a target protein ligand. The structure-activity relationship of the VH032 scaffold is well-established, with stereochemistry and specific substitutions playing a critical role in VHL binding. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of this and similar molecules, enabling the advancement of targeted protein degradation as a therapeutic strategy. A thorough understanding of the principles and methodologies outlined herein is essential for researchers, scientists, and drug development professionals working at the forefront of this exciting field.

References

The 7-Aminoheptanoic Acid Linker in VH032 PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design, and VH032 is a potent and well-characterized VHL ligand.[2] While the choice of POI and E3 ligase ligands is critical, the linker plays a far more active role than that of a simple spacer. The length, composition, and attachment points of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately dictating the potency and maximal degradation of the target protein.[3]

This technical guide focuses on the 7-aminoheptanoic acid linker, a seven-carbon alkyl chain, in the context of VH032-based PROTACs. We will explore its role in PROTAC design, present comparative quantitative data, provide detailed experimental protocols for the synthesis and evaluation of these molecules, and visualize the key signaling pathways and experimental workflows.

The Role of the 7-Aminoheptanoic Acid Linker

The 7-aminoheptanoic acid linker provides a flexible alkyl chain of a specific length to connect the VH032 E3 ligase ligand to a warhead targeting a specific protein. The choice of an alkyl linker, such as 7-aminoheptanoic acid, over more hydrophilic linkers like polyethylene glycol (PEG) can influence the physicochemical properties of the resulting PROTAC, including its solubility, permeability, and metabolic stability.[3]

The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[4] An optimal linker length facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination of the target protein. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long can lead to the formation of unproductive binary complexes or a ternary complex with improper geometry for ubiquitin transfer.[3] The seven-carbon chain of the 7-aminoheptanoic acid linker offers a specific length that can be optimal for certain target proteins, allowing for the necessary flexibility to achieve a productive ternary complex conformation.

Data Presentation: Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables provide a comparative summary of these key parameters for VH032-based PROTACs with different linkers.

Table 1: Representative Degradation Profiles of VH032-Based PROTACs with Different Linker Types

Target ProteinPROTACLinker TypeCell LineDC50 (nM)Dmax (%)
BET Proteins (BRD2, BRD3, BRD4)SIM1BranchedHEK2930.7 - 9.5>90
BRD4MZ1PEGHEK293~25-920>90
PI3K/mTOR (p110α)GP262Not SpecifiedMDA-MB-231227.471.3
PI3K/mTOR (p110γ)GP262Not SpecifiedMDA-MB-23142.2388.6
PI3K/mTOR (mTOR)GP262Not SpecifiedMDA-MB-23145.474.9

Data for this table was compiled from a comparative analysis of VH032-based PROTACs.[2]

Table 2: Commercially Available VH032-Linker Conjugates for PROTAC Synthesis

Product NameLinker DescriptionTerminal Functional Group
VH032-C7-COOH7-carbon alkyl chainCarboxylic Acid
(S,R,S)-AHPC-C7-amine (VH032-C7-amine)7-carbon alkyl chainAmine
VH032 amide-alkylC6-acid6-carbon alkyl chain with amideCarboxylic Acid
VH032-PEG2-NH-BOC2-unit PEG chainBoc-protected Amine
VH032-PEG3-acetylene3-unit PEG chainAlkyne

This table highlights the availability of VH032 conjugates with a 7-carbon linker for the synthesis of PROTACs.[5]

Experimental Protocols

I. Synthesis of a VH032-PROTAC with a 7-Aminoheptanoic Acid Linker

This protocol describes a general method for the synthesis of a PROTAC using VH032-C7-COOH and a hypothetical POI ligand containing a free amine group.

Materials:

  • VH032-C7-COOH

  • POI ligand with a primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC grade solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)

  • Analytical and preparative HPLC systems

  • Mass spectrometer

Procedure:

  • Dissolution: In a clean, dry reaction vial, dissolve VH032-C7-COOH (1 equivalent) and the POI ligand (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Purification: Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Characterization: Lyophilize the fractions containing the pure product. Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

II. Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a VH032-based PROTAC.[2][4]

Materials:

  • Cultured cells expressing the target protein

  • VH032-PROTAC

  • DMSO (Dimethyl sulfoxide)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the VH032-PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 and Dmax values by fitting the data to a dose-response curve.

III. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively assess the formation of the POI-PROTAC-VHL ternary complex in cells.[6]

Materials:

  • Cultured cells expressing the target protein

  • VH032-PROTAC

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against the target protein or VHL for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli buffer

  • Primary antibodies against the target protein and VHL

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment: Treat cells with an effective concentration of the VH032-PROTAC and a proteasome inhibitor (to prevent degradation of the target protein) for a few hours. Include a vehicle control.

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or VHL overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the target protein and VHL. The detection of both proteins in the immunoprecipitate from PROTAC-treated cells (and their absence or significant reduction in the control) indicates the formation of the ternary complex.

Mandatory Visualizations

Signaling Pathway of VH032 PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VH032 PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Ub Ubiquitin POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex Ub->POI_PROTAC_VHL Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC_VHL->Proteasome Recognition & Degradation

Caption: Mechanism of action for a VH032-based PROTAC.

Experimental Workflow for PROTAC Evaluationdot

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis (e.g., Amide Coupling) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Degradation_Assay Cell-Based Degradation Assay (Western Blot) Characterization->Degradation_Assay Test Compound Ternary_Complex_Assay Ternary Complex Formation (Co-Immunoprecipitation) Characterization->Ternary_Complex_Assay Test Compound DC50_Dmax Determine DC50 & Dmax Mechanism_Validation Mechanism of Action Validation

References

The Gatekeeper of Reactivity: A Technical Guide to the Role of the Boc Protecting Group in VH032 Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of targeted protein degradation, the synthesis of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a paramount objective. A key player in the construction of these bifunctional molecules is the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. The successful conjugation of VH032 to a linker and subsequently to a target protein ligand hinges on a strategic chemical maneuver: the use of the tert-butyloxycarbonyl (Boc) protecting group. This in-depth technical guide elucidates the critical role of the Boc protecting group in the synthesis of VH032-based PROTACs, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application, supported by quantitative data, detailed experimental protocols, and illustrative workflows.

The Strategic Imperative of Amine Protection

The synthesis of a PROTAC is a sequential process that involves the formation of amide bonds to connect the three core components: the E3 ligase ligand, the linker, and the warhead (the ligand for the protein of interest). VH032 derivatives designed for PROTAC synthesis are often functionalized with a primary or secondary amine, which serves as a nucleophilic handle for linker attachment. However, the inherent reactivity of this amine group poses a significant challenge. If left unprotected, the amine can engage in unwanted side reactions, particularly during the activation of a carboxylic acid on the linker for amide bond formation. This can lead to a complex mixture of products, significantly reducing the yield of the desired PROTAC and complicating the purification process.

The Boc protecting group serves as a temporary shield for the amine functionality on the VH032 ligand.[1][2][3] By converting the reactive amine into a carbamate, its nucleophilicity is suppressed, rendering it inert to the conditions of subsequent coupling reactions.[1][2][3] This strategic protection ensures that the chemical transformations occur at the intended positions, leading to a more controlled and efficient synthesis.

Quantitative Analysis of Boc Protection and Deprotection in VH032 Linker Synthesis

The efficiency of the Boc protection and deprotection steps is crucial for the overall success of the PROTAC synthesis. The following tables summarize representative quantitative data for these key transformations.

Table 1: Representative Yields for Boc Deprotection of a VH032 Derivative

Starting MaterialDeprotection ReagentSolventYieldPurityReference
VH032-O-C2-NH-BocTrifluoroacetic Acid (TFA)Dichloromethane (DCM)>95% (crude)>95%[1][4]
Boc-protected VH032 intermediate4 M HCl in dioxaneDioxane/Ethyl Acetate94%>95%[4]

Table 2: Representative Yields for Amide Coupling Following Boc Deprotection

VH032 Derivative (Post-Deprotection)Coupling ReagentPOI LigandYield (purified)Reference
VH032-O-C2-NH2HATU/DIPEACarboxylic acid-functionalized POI40-70%[1]
VH032 amine hydrochlorideHATU/DIPEABoc-L-t-leucine81%[5]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the Boc protecting group in the synthesis of a VH032-based PROTAC.

Protocol 1: Boc Deprotection of VH032-O-C2-NH-Boc

Objective: To remove the Boc protecting group from the VH032 linker to expose the primary amine for subsequent amide coupling.

Materials:

  • VH032-O-C2-NH-Boc

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve VH032-O-C2-NH-Boc (1 equivalent) in anhydrous DCM in a round-bottom flask at room temperature.[1][3]

  • To the stirred solution, add an excess of TFA (e.g., 20-50% v/v).[3][6]

  • Stir the reaction mixture at room temperature for 1-2 hours.[1][2]

  • Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1][2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[1][6]

  • The resulting crude VH032-O-C2-NH2 as a TFA salt can often be used directly in the next step after drying under high vacuum.[1]

Protocol 2: Amide Coupling of Deprotected VH032 Linker to a Protein of Interest (POI) Ligand

Objective: To form an amide bond between the deprotected VH032 linker and a POI ligand containing a carboxylic acid.

Materials:

  • Crude VH032-O-C2-NH2 TFA salt

  • POI ligand with a terminal carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

  • Preparative HPLC for purification

Procedure:

  • In a separate reaction vessel, dissolve the POI ligand with the carboxylic acid moiety (1.1 equivalents) in anhydrous DMF.[1]

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.[1]

  • Stir the mixture for 10-20 minutes at room temperature to activate the carboxylic acid.[1][3]

  • Add a solution of the deprotected VH032-O-C2-NH2 (1 equivalent) in anhydrous DMF to the reaction mixture.[1][3]

  • Allow the reaction to proceed at room temperature, monitoring its progress with LC-MS.[3]

  • Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.[3]

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.[3]

Visualizing the Workflow: The Path to a Functional PROTAC

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow central to the synthesis of a VH032-based PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc_VH032 VH032-Linker-NH-Boc Deprotected_VH032 VH032-Linker-NH2 Boc_VH032->Deprotected_VH032 Boc Deprotection (TFA/DCM) Crude_PROTAC Crude PROTAC POI_Ligand POI Ligand-COOH Activated_POI Activated POI Ligand POI_Ligand->Activated_POI Activation (HATU/DIPEA) Activated_POI->Crude_PROTAC Amide Coupling Pure_PROTAC Pure PROTAC Crude_PROTAC->Pure_PROTAC Purification (HPLC)

Caption: Synthetic workflow for a VH032-based PROTAC.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex POI Target Protein POI->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Mechanism of action of a VH032-based PROTAC.

Conclusion

The strategic use of the Boc protecting group is an indispensable element in the efficient and controlled synthesis of VH032-based PROTACs. By temporarily masking the reactive amine on the VH032 ligand, researchers can direct the course of the synthesis, ensuring high yields and simplifying purification. The robust and well-characterized nature of the Boc group, coupled with straightforward deprotection protocols, has solidified its role as a cornerstone in the development of next-generation protein degraders. This guide provides the necessary technical insights for scientists to confidently employ this critical synthetic strategy in their pursuit of novel therapeutics.

References

The Critical Role of the Linker in Determining Physicochemical Properties of VH032-Based PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. At the heart of many successful PROTACs lies the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. This technical guide provides an in-depth exploration of the physicochemical properties of VH032-linker conjugates, a critical aspect governing their efficacy and drug-like characteristics. The composition and structure of the linker, the bridge connecting VH032 to a target protein ligand, profoundly influence the resulting PROTAC's solubility, permeability, and metabolic stability, ultimately dictating its therapeutic potential.

Physicochemical Properties of VH032-Linker Conjugates

The linker in a VH032-based PROTAC is not merely a passive spacer but an active modulator of the molecule's overall physicochemical profile. Variations in linker length, rigidity, and polarity can lead to significant differences in key drug-like properties. The following table summarizes quantitative data for a series of VH032-based PROTACs, illustrating the impact of linker modifications on their physicochemical characteristics.

Compound/Linker TypeMolecular Weight ( g/mol )ALogPLogD (pH 7.4)H-Bond DonorsH-Bond AcceptorsPAMPA Permeability (Pₑ, 10⁻⁶ cm/s)
VH032-PEG3-Phenylacetamide 833.03.93.56110.2
VH032-PEG4-Phenylacetamide 877.13.83.46120.1
VH032-Alkyl-Phenylacetamide 788.05.24.86108.6
MZ1 (VH032-PEG-JQ1) 973.22.52.15130.6
AT1 (VH032-Alkyl-BETi) 930.24.64.25112.5

Data compiled from Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1732–1738.[1][2][3][4][5]

Experimental Protocols

Accurate determination of the physicochemical properties of VH032-linker conjugates is paramount for their rational design and optimization. Below are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are critical measures of a compound's lipophilicity, which influences its permeability and solubility.

Shake-Flask Method (for LogD at pH 7.4):

  • Preparation of Solutions: Prepare a stock solution of the VH032-linker conjugate in a suitable organic solvent (e.g., DMSO). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4, pre-saturated with n-octanol, and n-octanol pre-saturated with PBS.

  • Partitioning: Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully collect aliquots from both the n-octanol and PBS layers. Determine the concentration of the conjugate in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The LogD is calculated as the logarithm of the ratio of the concentration of the conjugate in the n-octanol phase to its concentration in the aqueous phase.

Solubility Assays

Assessing the solubility of VH032-linker conjugates in aqueous media is crucial for predicting their absorption and bioavailability.

Kinetic Solubility Assay:

  • Compound Preparation: Prepare a high-concentration stock solution of the VH032-linker conjugate in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Aqueous Addition: Add the DMSO solutions to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at room temperature with shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method):

  • Equilibration: Add an excess amount of the solid VH032-linker conjugate to a vial containing an aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved states.

  • Filtration/Centrifugation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved conjugate in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS). This concentration represents the thermodynamic solubility.

Permeability Assays

The ability of a VH032-linker conjugate to cross cell membranes is a key determinant of its intracellular activity.

Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Solutions: The VH032-linker conjugate is dissolved in a buffer solution (donor solution) and placed in the wells of the filter plate. The acceptor plate, containing fresh buffer, is placed underneath.

  • Incubation: The "sandwich" of the donor plate, artificial membrane, and acceptor plate is incubated for a specific time (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the conjugate is measured in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor compartments, the incubation time, and the surface area of the membrane.

Caco-2 Cell Permeability Assay:

  • Cell Culture: Caco-2 cells are seeded on a porous membrane of a transwell insert and cultured for approximately 21 days to form a confluent and differentiated monolayer that mimics the intestinal epithelium.

  • Transport Experiment (Apical to Basolateral): The VH032-linker conjugate is added to the apical (upper) side of the Caco-2 monolayer. At various time points, samples are taken from the basolateral (lower) side.

  • Transport Experiment (Basolateral to Apical): To assess efflux, the conjugate is added to the basolateral side, and samples are taken from the apical side.

  • Quantification: The concentration of the conjugate in the collected samples is determined by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: The Papp value is calculated from the rate of appearance of the conjugate in the receiver compartment. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.[6][7]

Visualizations

The following diagrams illustrate key concepts related to VH032-linker conjugates.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC VH032-Linker-Target Ligand (PROTAC) VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex Ternary Complex (VHL-PROTAC-POI) VHL->Ternary_Complex POI->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway utilizing a VH032-based conjugate.

Experimental_Workflow cluster_physicochem cluster_invitro Synthesis 1. Synthesis of VH032-Linker Conjugate Purification 2. Purification & Structural Verification (HPLC, NMR, MS) Synthesis->Purification Physicochem 3. Physicochemical Characterization Purification->Physicochem InVitro 4. In Vitro Biological Evaluation Physicochem->InVitro Solubility Solubility Assays (Kinetic, Thermodynamic) Lipophilicity Lipophilicity Determination (LogP, LogD) Permeability Permeability Assays (PAMPA, Caco-2) Binding Binding Assays (SPR, ITC) Degradation Degradation Assays (Western Blot, DC50) Cellular Cellular Potency (IC50)

Caption: General experimental workflow for the development and characterization of VH032-linker conjugates.

Physicochem_Factors cluster_linker_props cluster_physicochem_props Linker Linker Properties Length Length Composition Composition (e.g., PEG, Alkyl) Rigidity Rigidity (e.g., Rings, Rotatable Bonds) Polarity Polarity (e.g., H-bond donors/acceptors) Physicochem Overall Physicochemical Properties of PROTAC Solubility Solubility Physicochem->Solubility Permeability Permeability Physicochem->Permeability Metabolic_Stability Metabolic Stability Physicochem->Metabolic_Stability Binding_Kinetics Binding Kinetics Physicochem->Binding_Kinetics Length->Physicochem Composition->Physicochem Rigidity->Physicochem Polarity->Physicochem

Caption: Influence of linker properties on the overall physicochemical characteristics of VH032-based PROTACs.

References

A Deep Dive into VHL-Based PROTAC Design: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to V-based PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, enabling the targeted degradation of proteins previously considered "undruggable."[1][2][3] These heterobifunctional molecules function by co-opting the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS).[4][5][6] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][7] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][7][8]

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most widely and successfully utilized E3 ligases in PROTAC design.[1][7] This is attributed to its widespread tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[1] VHL is the substrate recognition subunit of the CRL2VHL E3 ligase complex, which also comprises Elongin B, Elongin C, Cullin2, and Rbx1.[4][7] In its natural physiological role, the VHL complex is a critical tumor suppressor that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normal oxygen conditions.[2][4]

This technical guide provides an in-depth overview of the core principles of VHL-based PROTAC design, from the intricacies of ligand and linker selection to the critical experimental assays for their characterization.

The Mechanism of VHL-Mediated Targeted Protein Degradation

The action of a VHL-based PROTAC is a catalytic process initiated by the formation of a ternary complex, comprising the POI, the PROTAC, and the VHL E3 ligase complex.[2][8] This PROTAC-induced proximity enables the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to accessible lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another POI molecule.

VHL_PROTAC_Mechanism POI Protein of Interest (POI) Ternary_complex POI-PROTAC-VHL Ternary Complex POI->Ternary_complex PROTAC VHL-based PROTAC PROTAC->Ternary_complex VHL_complex VHL E3 Ligase Complex (CRL2VHL) VHL_complex->Ternary_complex Ternary_complex->PROTAC Recycling Ternary_complex->VHL_complex Ub_POI Polyubiquitinated POI Ternary_complex->Ub_POI Polyubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary_complex Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: Mechanism of VHL-based PROTAC action.

Core Components of VHL-Based PROTAC Design

The design of a successful VHL-based PROTAC hinges on the careful selection and optimization of its three core components: the VHL ligand, the POI binder, and the connecting linker.

VHL Ligands

The journey to potent, non-peptidic VHL ligands began with structure-based design efforts inspired by the native HIF-1α substrate.[4] A significant breakthrough was the development of small molecules centered around a hydroxyproline (Hyp) core, which mimics the post-translationally hydroxylated proline residue of HIF-1α that VHL recognizes.[9] Derivatives of this core, such as VH032 and VH101, are among the most frequently used VHL ligands in PROTAC development, exhibiting nanomolar binding affinities.[9][10]

VHL LigandBinding Affinity (Kd) to VHLAssay Method
VH032 185 nMFluorescence Polarization
VH101 44 nMFluorescence Polarization
VH298 ~39 nMITC

Table 1: Binding Affinities of Common VHL Ligands.

The Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[11] The length, composition, and attachment points of the linker dictate the spatial orientation of the POI and VHL, which is crucial for efficient ubiquitination.[11]

Common linker types include flexible polyethylene glycol (PEG) chains and alkyl chains, as well as more rigid structures containing cyclic moieties like piperazine or piperidine.[11][12] The optimal linker is highly dependent on the specific POI and VHL ligand pair, necessitating empirical optimization.

Linker Attachment Points: The most common attachment point on the VHL ligand is the secondary amide, often referred to as the "left-hand side" (LHS) exit vector.[7] Other explored attachment points include the phenolic hydroxyl group and the benzylic position of the ligand.[1][13]

POI Binders

The choice of the POI binder is dictated by the therapeutic target. The binder should possess sufficient affinity and selectivity for the POI to facilitate the formation of a stable ternary complex. A key advantage of the PROTAC technology is the potential to utilize binders with weaker affinities than would be required for traditional inhibitors, as the overall efficacy is driven by the catalytic nature of the degradation process.

Quantitative Data on VHL-Based PROTACs

The efficacy of a VHL-based PROTAC is primarily defined by its ability to induce the degradation of the target protein in a cellular context. This is quantified by the DC50 (the concentration of PROTAC required to achieve 50% degradation) and the Dmax (the maximum percentage of degradation).[2][14][15]

PROTACTarget ProteinVHL LigandLinker TypeDC50DmaxCell Line
MZ1 BRD4VH032 derivativePEG~25 nM>90%HeLa
ARV-771 BET proteinsProprietaryProprietary<1 nM>95%22Rv1
Compound 349 Androgen Receptor (AR)ProprietaryAmide-based111 nM>90%LNCaP
NR-11c p38αProprietaryPEG-based~10-100 nM>80%MDA-MB-231

Table 2: Degradation Performance of Representative VHL-Based PROTACs. Note: DC50 and Dmax values are highly dependent on the specific experimental conditions, including cell line and treatment duration.

Experimental Protocols for VHL-Based PROTAC Characterization

A suite of biophysical, biochemical, and cell-based assays is essential for the comprehensive characterization of VHL-based PROTACs.

Experimental_Workflow cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Binding_Assay 1. Binding Affinity (FP, ITC, SPR) Ternary_Complex_Assay 2. Ternary Complex Formation (ITC, Co-IP) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay 3. In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay 4. Protein Degradation (Western Blot, In-Cell Western) Ubiquitination_Assay->Degradation_Assay Phenotypic_Assay 5. Phenotypic Response (e.g., Cell Viability) Degradation_Assay->Phenotypic_Assay PK_PD 6. Pharmacokinetics & Pharmacodynamics Phenotypic_Assay->PK_PD Efficacy 7. In Vivo Efficacy PK_PD->Efficacy

Figure 2: A typical experimental workflow for VHL-based PROTAC evaluation.
VHL Ligand Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled VHL ligand from the VCB complex.

  • Materials:

    • Purified VHL/Elongin B/Elongin C (VCB) complex.

    • Fluorescently labeled VHL probe (e.g., FAM-HIF-1α peptide).

    • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP.

    • Test compounds (PROTACs or VHL ligands).

    • Black, low-volume 384-well plates.

    • Fluorescence polarization plate reader.

  • Protocol:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the VCB complex and the fluorescent probe at concentrations optimized for a stable polarization signal.

    • Add the serially diluted test compounds to the wells. Include controls for no inhibitor (maximum polarization) and no VCB complex (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 528 nm emission for FAM).

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry) of the interactions.

  • Materials:

    • Purified POI, VCB complex, and PROTAC.

    • ITC instrument.

    • ITC Buffer: Dialyze all proteins and dissolve the PROTAC in the same buffer batch to minimize buffer mismatch. The buffer should have a low ionization enthalpy.

  • Protocol:

    • Binary Interactions:

      • Titrate the PROTAC into the POI solution to determine the POI-PROTAC binding affinity.

      • Titrate the PROTAC into the VCB complex solution to determine the VHL-PROTAC binding affinity.

    • Ternary Complex Formation:

      • Saturate the PROTAC with one of the proteins (e.g., VCB complex) and titrate this binary complex into the other protein (POI).

      • Alternatively, titrate the PROTAC into a solution containing both the POI and the VCB complex.

    • Data Analysis:

      • Integrate the raw thermogram peaks to obtain the heat change per injection.

      • Subtract the heat of dilution (from a control titration of the injectant into buffer).

      • Fit the data to an appropriate binding model to determine the thermodynamic parameters. Cooperativity (α) can be calculated by comparing the ternary binding affinity to the binary affinities.

Protein Degradation Assay (Western Blot)

Western blotting is the most common method to quantify the reduction in POI levels following PROTAC treatment.

  • Materials:

    • Cultured cells expressing the POI.

    • PROTAC of interest.

    • Lysis Buffer: e.g., RIPA buffer supplemented with protease and phosphatase inhibitors.

    • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

    • Primary antibody specific to the POI.

    • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.

  • Protocol:

    • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Immunoblotting:

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and apply the chemiluminescent substrate.

    • Detection and Quantification: Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Ternary Complex Confirmation in Cells (Co-Immunoprecipitation)

Co-IP is used to verify the formation of the POI-PROTAC-VHL ternary complex within a cellular context.

  • Materials:

    • Cells treated with the PROTAC or vehicle.

    • Non-denaturing Lysis Buffer.

    • Antibody against the VHL or the POI (for immunoprecipitation).

    • Protein A/G magnetic or agarose beads.

    • Wash Buffer.

    • Elution Buffer or Laemmli sample buffer.

  • Protocol:

    • Cell Lysis: Lyse the treated cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Pre-clearing: Incubate the cell lysates with Protein A/G beads to reduce non-specific binding.

    • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either the POI or VHL (the "bait"). A non-specific IgG should be used as a negative control.

    • Capture: Add Protein A/G beads to capture the antibody-protein complexes.

    • Washing: Pellet and wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

    • Elution and Analysis: Elute the captured proteins from the beads and analyze the eluate by Western blotting using antibodies against the POI and VHL to detect the presence of both proteins in the immunoprecipitated complex.

Logical Relationships in VHL-Based PROTAC Design

The design of an effective VHL-based PROTAC is an iterative process involving the optimization of multiple parameters. The following diagram illustrates the logical relationships and considerations in this process.

PROTAC_Design_Logic cluster_components Core Components cluster_optimization Optimization Cycle VHL_Ligand VHL Ligand Selection (High Affinity, Known Exit Vectors) Linker_Design Linker Design (Length, Composition, Attachment) VHL_Ligand->Linker_Design POI_Binder POI Binder Selection (Affinity, Selectivity) POI_Binder->Linker_Design Ternary_Complex Ternary Complex Formation (Stability, Cooperativity) Linker_Design->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Linker_Design->Physicochem Degradation Cellular Degradation (DC50, Dmax, Kinetics) Ternary_Complex->Degradation Physicochem->Degradation Degradation->Linker_Design Iterative Optimization Efficacy Desired Biological Effect Degradation->Efficacy

Figure 3: Logical relationships in the design and optimization of VHL-based PROTACs.

Conclusion

VHL-based PROTACs represent a powerful and versatile strategy in modern drug discovery. The ability to hijack the VHL E3 ligase to induce the degradation of a wide array of pathogenic proteins opens up new therapeutic avenues, particularly for targets that have been challenging to address with traditional inhibitor-based approaches.[2] A deep understanding of the underlying molecular mechanisms, coupled with the rigorous application of quantitative biophysical, biochemical, and cellular assays, is paramount for the successful design and development of novel VHL-based protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of VHL-based PROTAC design and to advance this exciting therapeutic modality.

References

Methodological & Application

Application Notes and Protocols for (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This intermediate incorporates the high-affinity (R,S,S)-methyl-VH032 (Me-VH032) ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 7-aminoheptanoic acid linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.

The inclusion of a methyl group at the benzylic position of the VH032 core has been shown to improve binding affinity to the VHL E3 ligase.[1][2] The 7-carbon alkyl linker provides a flexible spacer to connect to a ligand for a protein of interest (POI), and the Boc protecting group allows for a straightforward and widely used synthetic strategy for PROTAC assembly.

This building block is a key intermediate in the synthesis of dTAGV-1, a potent and selective degrader of FKBP12F36V-tagged proteins.[3][4]

PROTAC Signaling Pathway and Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binding PROTAC PROTAC ((R,S,S)-Me-VH032-Linker-POI Ligand) PROTAC->Ternary E3 VHL E3 Ligase Complex E3->Ternary Recruitment PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow Start This compound Deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate Deprotected Amine Intermediate Deprotection->Intermediate Coupling Step 2: Amide Coupling (e.g., HATU, DIPEA in DMF) Intermediate->Coupling POI_Ligand POI Ligand with Carboxylic Acid POI_Ligand->Coupling Final_PROTAC Final PROTAC Molecule Coupling->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

References

Application Notes and Protocols: Boc Deprotection of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of the tert-butyloxycarbonyl (Boc) group from (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid. The protocols detailed herein are based on established methods for the acidic cleavage of Boc-protected amines, a critical step in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex molecules.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), which effectively cleaves the Boc group to yield the corresponding free amine as a trifluoroacetate salt.[1][2]

Reaction Mechanism

The deprotection of a Boc-protected amine with a strong acid like TFA proceeds through a well-established mechanism:[2][3][4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3][4]

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[1][3] The resulting amine is typically obtained as the salt of the acid used for deprotection.[1][3]

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction, the acid sensitivity of other functional groups, and the desired salt form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.[1][5]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v solution in DCM) dropwise to the stirred solution.[5][6]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours.[1] Monitor the reaction progress by an appropriate method such as TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5][7] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[6]

  • Add cold diethyl ether to the residue to precipitate the deprotected product as the trifluoroacetate salt.[7]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of the deprotected amine, which can be advantageous for subsequent steps or for obtaining a crystalline solid.[4][6]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane[4]

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[4] Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product will often precipitate as the hydrochloride salt.[4] If not, add cold diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[7]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for Boc deprotection of similar amino acid derivatives, providing a benchmark for the deprotection of this compound.

ParameterMethod 1: TFA/DCMMethod 2: HCl/DioxaneReference
Reagent 20-50% TFA in DCM4M HCl in Dioxane[1][4]
Temperature 0 °C to Room TemperatureRoom Temperature[1][4]
Reaction Time 1-4 hours1-4 hours[1][4]
Typical Yield >90%>90%[8]
Purity High, product as TFA saltHigh, product as HCl salt[5]
Work-up Evaporation and precipitationPrecipitation and filtration[4][7]

Visualizations

Diagram 1: Boc Deprotection Reaction

Boc_Deprotection_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_products Products start This compound product (R,S,S)-VH032-Me-7-aminoheptanoic acid (as TFA or HCl salt) start->product Deprotection reagent TFA in DCM or HCl in Dioxane co2 CO2 isobutylene Isobutylene

Caption: Chemical transformation during Boc deprotection.

Diagram 2: Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow A 1. Dissolve Boc-protected starting material in solvent B 2. Add acidic reagent (TFA or HCl solution) A->B C 3. Stir at specified temperature and monitor reaction B->C D 4. Isolate product: Evaporation & Precipitation or Direct Precipitation C->D E 5. Wash with cold diethyl ether and dry D->E F Deprotected Amine Salt E->F

Caption: General experimental workflow for Boc deprotection.

References

Application Note: Analytical Characterization of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to the analytical characterization of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid, a key intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols and data herein serve as a standard for ensuring the identity, purity, and quality of this critical building block.

Introduction

This compound is a conjugate molecule composed of a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a functionalized linker.[1][2] Specifically, it incorporates the well-characterized (R,S,S)-VH032-Me moiety, a potent binder to the VHL protein, connected to a 7-aminoheptanoic acid linker.[3] The linker's terminal amine is protected by a tert-butyloxycarbonyl (Boc) group, allowing for controlled, stepwise synthesis of heterobifunctional PROTACs.[4][5]

PROTACs are a revolutionary class of therapeutics that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce the degradation of specific target proteins.[6][7] A functional PROTAC brings a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[8] As a pivotal precursor, the rigorous analytical characterization of this compound is essential to guarantee the quality and performance of the final PROTAC molecule. This note outlines the standard analytical methods for its characterization.

Physicochemical Properties

The fundamental properties of the molecule are summarized below. The compound is often supplied as a trifluoroacetic acid (TFA) salt.

PropertyValue
Chemical Name This compound
Molecular Formula C₃₇H₅₄N₅O₈S (as free base)
Molecular Weight 744.92 g/mol (as free base)
CAS Number Not available
Structure VHL Ligand Core - Heptanoic Acid Linker - Boc

Analytical Characterization Data

The following tables summarize the expected quantitative results from standard analytical techniques used to confirm the identity and purity of the compound.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data Method: Electrospray Ionization (ESI), Positive Ion Mode

Parameter Theoretical Value Observed Value
Ion Species [M+H]⁺ [M+H]⁺
Exact Mass (m/z) 744.3742 744.3735

| Mass Accuracy | - | < 5 ppm |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ) ppm Multiplicity Proton Assignment (Expected Region)
~7.0 - 8.5 m Aromatic / Thiazole protons (VH032 core)
~4.0 - 5.0 m CH, CH₂ protons adjacent to heteroatoms (VH032 core)
~3.0 - 3.5 m CH₂ protons of the linker
~1.39 s tert-butyl protons (Boc group)

| ~1.1 - 1.6 | m | Alkyl CH₂ protons (linker and VH032 core) |

Table 3: High-Performance Liquid Chromatography (HPLC) Purity Data Method: Reversed-Phase HPLC with UV Detection (254 nm)

Parameter Value
Column C18, 4.6 x 150 mm, 3.5 µm
Retention Time (t_R) 15.8 min

| Purity (by Area %) | ≥98% |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve the compound in a suitable solvent such as acetonitrile or methanol to a stock concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[9]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

  • ESI-MS Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Drying Gas Flow: 10 L/min.

  • Data Acquisition: Acquire the mass spectrum over an m/z range of 200-1000, ensuring it covers the expected molecular ion [M+H]⁺.

  • Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated monoisotopic mass. The mass accuracy should be within 5 ppm to confirm the elemental composition.[9]

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 2-5 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an appropriate spectral width.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign them to the corresponding protons in the molecular structure based on their chemical shift, multiplicity, and coupling constants.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute with the mobile phase to a final concentration of ~0.1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[9]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA or formic acid in water.[9]

    • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.[9]

    • Gradient: A linear gradient from 10% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[9]

Application and Workflow

The primary application of this molecule is as an intermediate in the synthesis of a functional PROTAC. The Boc-protecting group is first removed under acidic conditions to reveal a free amine. This amine is then coupled to a warhead ligand (a molecule that binds to the protein of interest) to complete the PROTAC structure. The quality of this intermediate directly impacts the success of the subsequent synthetic steps and the biological activity of the final degrader.

G cluster_0 Analytical Workflow cluster_1 Sample Preparation cluster_2 Instrumentation & Analysis cluster_3 Data Evaluation Sample Sample of (R,S,S)-VH032-Me- N-Boc-7-aminoheptanoic acid Prep_MS Dilute for MS Sample->Prep_MS Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_HPLC Dilute for HPLC Sample->Prep_HPLC HRMS HRMS (ESI-TOF/Orbitrap) Prep_MS->HRMS NMR NMR (≥400 MHz) Prep_NMR->NMR HPLC RP-HPLC (UV Detector) Prep_HPLC->HPLC Eval_MS Confirm Exact Mass (& Identity) HRMS->Eval_MS Eval_NMR Confirm Structure NMR->Eval_NMR Eval_HPLC Determine Purity HPLC->Eval_HPLC Final Qualified Intermediate (Identity, Structure, Purity Confirmed) Eval_MS->Final Eval_NMR->Final Eval_HPLC->Final

Caption: Workflow for the analytical characterization of the PROTAC intermediate.

Mechanism of Action for Derived PROTACs

A PROTAC synthesized using this compound functions by hijacking the VHL E3 ligase. The VH032 moiety of the PROTAC binds to VHL, while the warhead moiety binds to the target Protein of Interest (POI). This induced proximity facilitates the formation of a ternary complex, which is recognized by the cellular machinery. The E3 ligase then poly-ubiquitinates the POI, marking it for degradation by the 26S proteasome. This catalytic process effectively removes the target protein from the cell.

G PROTAC Mechanism of Action cluster_system cluster_ternary Ternary Complex Formation PROTAC PROTAC (VH032-Linker-Warhead) PROTAC->PROTAC_T POI Protein of Interest (POI) POI->POI_T VHL VHL E3 Ligase VHL->VHL_T Ub Ubiquitin (Ub) cluster_ternary cluster_ternary Ub->cluster_ternary E1/E2 Enzymes Ub_POI Poly-ubiquitinated POI Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC PROTAC & VHL Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary->Ub_POI Poly-ubiquitination

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of VH032-Linker Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. Their unique tripartite structure, consisting of a ligand for an E3 ligase, a ligand for the protein of interest (POI), and a chemical linker, presents significant purification challenges.[1] This application note provides a detailed protocol for the purification of PROTACs containing the von Hippel-Lindau (VHL) E3 ligase ligand VH032 connected to a POI ligand via a flexible linker, using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is suitable for researchers in drug discovery and chemical biology, providing a robust framework for obtaining high-purity PROTACs for downstream biological evaluation.

Introduction

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][] The VH032 ligand is a potent and widely used binder for the VHL E3 ligase.[4][5] The linker component of the PROTAC is critical for its efficacy, influencing the stability and geometry of the ternary complex.[2][6] Common linkers include polyethylene glycol (PEG) and alkyl chains.[6][7][8]

The synthesis of PROTACs often results in complex crude mixtures containing starting materials, byproducts, and diastereomers, necessitating a multi-step purification strategy.[9] Typically, an initial cleanup by flash column chromatography is followed by a final polishing step using preparative RP-HPLC to achieve the high purity (>95%) required for biological assays.[10] This note focuses on the preparative RP-HPLC step for a model VH032-linker based PROTAC.

Experimental Workflow

The overall workflow for the purification of a VH032-linker PROTAC is depicted below. This process begins with the crude product from synthesis and culminates in a pure, well-characterized PROTAC ready for biological testing.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & QC cluster_final Final Product crude_protac Crude PROTAC Mixture flash_chrom Flash Chromatography (Silica Gel) crude_protac->flash_chrom Initial Cleanup lcms_analysis LC-MS Analysis flash_chrom->lcms_analysis Fraction Analysis prep_hplc Preparative RP-HPLC purity_assessment Final Purity Assessment (Analytical HPLC) prep_hplc->purity_assessment Fraction Analysis lcms_analysis->prep_hplc Partially Purified PROTAC pure_protac Pure PROTAC (>95%) purity_assessment->pure_protac Pool Pure Fractions & Lyophilize structural_confirmation Structural Confirmation (NMR, HRMS) pure_protac->structural_confirmation Final Characterization

Caption: General workflow for PROTAC purification and analysis.

Data Presentation

The following tables summarize representative quantitative data for the analytical and preparative HPLC purification of a hypothetical VH032-linker-POI PROTAC. These values are illustrative and may vary depending on the specific POI ligand and linker composition.

Table 1: Analytical HPLC Method Parameters and Results

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient 5% to 95% B over 5 minutes[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 40 °C[1]
Detection UV at 254 nm
Retention Time ~3.5 min
Purity (crude) ~60%
Purity (post-prep) >98%

Table 2: Preparative HPLC Method Parameters and Results

ParameterValue
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[11]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[11]
Gradient 30% to 70% B over 30 minutes (shallow gradient)
Flow Rate 20 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Sample Load 50-100 mg
Recovery Yield ~70-85%

Experimental Protocols

Protocol 1: Sample Preparation for Preparative HPLC
  • Dissolution: Dissolve the crude or partially purified PROTAC material in a minimal amount of a strong, compatible solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 50-100 mg/mL).[9]

  • Dilution: If possible, dilute the stock solution with the initial mobile phase (e.g., 70% Mobile Phase A / 30% Mobile Phase B) to ensure solubility upon injection and prevent precipitation on the column.[9]

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[10][12]

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
  • System Preparation:

    • Install a suitable preparative C18 column.

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 70% A / 30% B) for at least 5 column volumes or until a stable baseline is achieved.[12]

  • Chromatographic Method:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[11]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[11]

    • Flow Rate: 20 mL/min (for a ~20 mm ID column).[9]

    • Gradient: A shallow gradient is often necessary to achieve good resolution. A typical starting gradient could be:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 70% B (linear gradient)

      • 35-40 min: 70% to 95% B

      • 40-45 min: Hold at 95% B

      • 45-50 min: Return to 30% B and re-equilibrate.[9]

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).[11]

    • Collect fractions corresponding to the main peak of the desired PROTAC.

Protocol 3: Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm the mass of the desired product and to assess the purity of each fraction.[9][10]

  • Pooling: Pool the fractions that meet the desired purity level (typically >95%).

  • Solvent Removal:

    • Freeze the pooled fractions, for example, using a dry ice/acetone bath.

    • Lyophilize the frozen solution to remove the aqueous/organic solvent and obtain the final pure PROTAC as a solid.[9][10] This is generally preferred over rotary evaporation for removing large volumes of water/acetonitrile.[9]

  • Final Characterization: Perform comprehensive analytical characterization of the final product, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its chemical structure and identity.[10]

Troubleshooting

PROTAC purification can be challenging due to their high molecular weight, potential for poor solubility, and complex structures.[9]

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution poor_purity Poor Purity / Co-eluting Impurities resolution Insufficient Resolution poor_purity->resolution diastereomers Diastereomers Present poor_purity->diastereomers peak_tailing Poor Peak Shape (Tailing/Broadening) overload Column Overload peak_tailing->overload secondary_interactions Secondary Interactions peak_tailing->secondary_interactions degradation Sample Degradation ph_labile pH-labile Linker/Ligand degradation->ph_labile shallow_gradient Use Shallower Gradient resolution->shallow_gradient sfc Switch to SFC for Chiral Separation diastereomers->sfc reduce_load Reduce Sample Load overload->reduce_load acid_modifier Use Acidic Modifier (TFA, Formic Acid) secondary_interactions->acid_modifier optimize_ph Optimize Mobile Phase pH ph_labile->optimize_ph lower_temp Lower Purification Temperature ph_labile->lower_temp

Caption: Common issues and solutions in PROTAC purification.

Table 3: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Purity / Co-eluting Impurities Insufficient resolution between the PROTAC and impurities.[9]Optimize the gradient by making it shallower to improve separation.[9]
Presence of diastereomers.[9]If RP-HPLC fails, consider Supercritical Fluid Chromatography (SFC), which is often superior for separating stereoisomers.[9]
Poor Peak Shape (Tailing/Broadening) Column overload.Reduce the injection volume or the concentration of the sample.[9]
Secondary interactions with the stationary phase.Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) or formic acid to improve peak shape.[9]
Sample Degradation The PROTAC is unstable under the purification conditions (e.g., pH-labile linker).[9]Avoid strongly acidic or basic conditions in the mobile phase if the molecule is pH-labile.[9] Perform the purification at a reduced temperature to slow degradation.[9]
High Backpressure Sample precipitation at the head of the column.[9]Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample before injection.[9]

Conclusion

The purification of VH032-linker based PROTACs is a critical step in their development as potential therapeutics. Reversed-phase HPLC is a powerful technique for achieving the high levels of purity required for subsequent biological characterization. By following a systematic approach involving careful sample preparation, optimized chromatographic conditions, and thorough post-purification analysis, researchers can successfully isolate high-quality PROTACs. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists engaged in PROTAC synthesis and purification.

References

Application Notes and Protocols for LC-MS Analysis of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid and its Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the liquid chromatography-mass spectrometry (LC-MS) analysis of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid. This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), serving as a Von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a linker.[1][2] The following sections detail methods for reaction monitoring during PROTAC synthesis and for assessing the stability of the molecule in a biological matrix.

Application Note 1: Reaction Monitoring of PROTAC Synthesis via Amide Coupling

Introduction

This compound is frequently used in the synthesis of PROTACs.[1] A common reaction is the amide coupling of its carboxylic acid moiety with an amine-containing linker or a warhead targeting a protein of interest. Monitoring the progress of this reaction is crucial for optimizing reaction conditions and ensuring high yield and purity of the final PROTAC. This application note describes a rapid and sensitive LC-MS method for monitoring the consumption of the starting material and the formation of the desired product.

Experimental Protocol

1. Sample Preparation:

  • At various time points during the reaction (e.g., 0, 1, 2, 4, and 24 hours), aliquot approximately 1-2 µL of the reaction mixture.

  • Dilute the aliquot 1:1000 with a solution of 50:50 acetonitrile:water containing 0.1% formic acid.

  • Vortex the diluted sample for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS analysis.

2. LC-MS/MS Method:

  • Liquid Chromatography:

    • Column: ACQUITY HSS T3 1.7 µm C18 column (2.1 x 50 mm)

    • Mobile Phase A: 0.1% Formic Acid in Water[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]

    • Gradient: 5-95% B over 2 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C[3]

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source and Gas Parameters: These should be optimized for the specific instrument used. Representative parameters are provided in the table below.[3]

Quantitative Data Summary

The following table provides hypothetical MRM transitions for the starting material and a potential product. These values should be determined experimentally by infusing a standard of each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound589.3[Fragment 1]50[Optimized Value]
[Fragment 2]50[Optimized Value]
PROTAC Product[Calculated M+H]+[Fragment 1]50[Optimized Value]
[Fragment 2]50[Optimized Value]

Note: The exact m/z values are dependent on the specific PROTAC being synthesized and require experimental determination.

Visualization of Synthetic Workflow

cluster_synthesis PROTAC Synthesis cluster_analysis LC-MS Reaction Monitoring Start This compound + Amine-Linker/Warhead Coupling Amide Coupling Reaction (e.g., HATU, DIPEA) Start->Coupling Product Crude PROTAC Product Coupling->Product Aliquot Take Reaction Aliquot Coupling->Aliquot Time Points Dilute Dilute Sample Aliquot->Dilute Inject Inject into LC-MS Dilute->Inject Analyze Monitor Reactant and Product Peaks Inject->Analyze

Caption: Workflow for PROTAC synthesis and LC-MS reaction monitoring.

Application Note 2: In Vitro Stability Assessment in Plasma

Introduction

Assessing the stability of a PROTAC building block in a biological matrix like plasma is a critical step in early drug discovery. This helps to identify potential liabilities, such as enzymatic degradation, that could affect the in vivo exposure of the final PROTAC. This application note provides a protocol for evaluating the in vitro stability of this compound in rat plasma using LC-MS/MS.

Experimental Protocol

1. Sample Preparation:

  • Pre-warm a solution of this compound in DMSO to 37 °C.

  • Pre-warm rat plasma to 37 °C.

  • Spike the compound into the plasma to a final concentration of 1 µM.

  • Incubate the mixture at 37 °C.

  • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), aliquot 50 µL of the plasma sample.

  • Immediately add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound) to the aliquot to precipitate proteins and stop the reaction.[3]

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[3]

  • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.[3]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method:

The LC-MS/MS method is the same as described in Application Note 1.

Quantitative Data Summary

The stability is assessed by monitoring the decrease in the peak area of the parent compound over time, normalized to the internal standard.

Time Point (min)Peak Area of AnalytePeak Area of Internal StandardAnalyte/IS Ratio% Remaining
01,250,000500,0002.50100.0
151,187,500505,0002.3594.0
301,100,000498,0002.2188.4
60950,000502,0001.8975.6
120700,000495,0001.4156.4

Visualization of Stability Analysis Workflow

Start Spike Compound into Plasma (1 µM) Incubate Incubate at 37°C Start->Incubate Sample Aliquot at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench with Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Extract Collect Supernatant Centrifuge->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for in vitro plasma stability analysis.

General PROTAC Mechanism

The utility of this compound stems from its role in forming PROTACs that induce targeted protein degradation. The diagram below illustrates this general mechanism.

cluster_complex Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds VHL VHL E3 Ligase VHL->PROTAC binds PolyUb Poly-ubiquitination of POI VHL->PolyUb facilitates Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targets POI for Degradation POI Degradation Proteasome->Degradation Recycle PROTAC and VHL Recycled Degradation->Recycle

Caption: General mechanism of PROTAC-induced protein degradation.

References

Application Notes and Protocols for NMR-Based Characterization of VH032-PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality for targeted protein degradation. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. VH032 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase, making it a cornerstone in the design of VHL-recruiting PROTACs.[1][2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for characterizing the intricate molecular interactions governing PROTAC efficacy.[1][4] NMR can provide detailed insights into the binary and ternary complex formation, binding affinities, and conformational changes that are critical for the rational design and optimization of PROTACs. These application notes provide a comprehensive overview and detailed protocols for the characterization of VH032-based PROTACs using NMR spectroscopy.

Mechanism of Action: VH032-PROTACs

VH032-based PROTACs function by inducing the proximity of a target protein to the VHL E3 ligase complex. This complex consists of the VHL protein, Elongin B, Elongin C, Cullin-2 (Cul2), and the RING-box protein 1 (Rbx1).[1][2][5][6][7] The PROTAC simultaneously binds to the POI and VHL, forming a ternary complex (POI-PROTAC-VHL). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary_complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_complex PROTAC VH032-PROTAC PROTAC->Ternary_complex VHL_complex VHL E3 Ligase Complex (VHL, EloB/C, Cul2, Rbx1) VHL_complex->Ternary_complex Ubiquitination Poly-ubiquitination Ternary_complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP E2->Ternary_complex

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The binding affinities of the PROTAC for its individual targets (POI and VHL) and the cooperativity of ternary complex formation are critical parameters for PROTAC efficacy. NMR spectroscopy, alongside other biophysical techniques, can be used to determine these quantitative values.

Table 1: Binding Affinities of VH032 and Representative VH032-based PROTACs

CompoundBinding PartnerTechniqueDissociation Constant (Kd)Reference
VH032VHLIsothermal Titration Calorimetry (ITC)185 nM[3]
MZ1 (VH032-linker-JQ1)VHLSurface Plasmon Resonance (SPR)66 nM[8]
MZ1 (VH032-linker-JQ1)BRD4 (BD2)ITC33 nM[8]
Fluorinated MZ1 analog (15b)VHLNot specified600 nM[8]

Table 2: Cooperativity of Ternary Complex Formation for VH032-based PROTACs

PROTACTarget ProteinCooperativity (α)TechniqueReference
MZ1BRD4 (BD2)>60ITC[8]
MZ1BRD2 (BD2)14ITC[8]
Fluorinated MZ1 analog (15b)BRD4 (BD2)15Not specified[8]

Experimental Protocols

General Sample Preparation for NMR Spectroscopy

High-quality samples are crucial for obtaining reliable NMR data. The following are general guidelines for preparing samples for the characterization of VH032-PROTACs.

  • Protein Expression and Purification:

    • For protein-observed NMR experiments (e.g., ¹H-¹⁵N HSQC), express the target protein and VHL complex with ¹⁵N isotopic labeling (and optionally ¹³C) in a suitable expression system (e.g., E. coli).

    • Purify the proteins to >95% purity using appropriate chromatography techniques.

    • Confirm the identity and integrity of the proteins by mass spectrometry.

  • Buffer Conditions:

    • Use a buffer system that ensures the stability and solubility of the proteins and the PROTAC. A common buffer is 20-50 mM phosphate or HEPES at a physiological pH (e.g., 7.4).

    • Include 50-150 mM NaCl to mimic physiological ionic strength.

    • Add a reducing agent, such as 1-5 mM DTT or TCEP, to prevent oxidation, especially if the proteins contain cysteine residues.

    • For ¹H-¹⁵N HSQC experiments, the final buffer should contain 5-10% D₂O for the deuterium lock.

  • PROTAC Preparation:

    • Synthesize and purify the VH032-PROTAC to >95% purity.

    • Confirm the identity and purity by HPLC, mass spectrometry, and ¹H NMR.

    • Prepare a concentrated stock solution of the PROTAC in a deuterated solvent (e.g., DMSO-d₆) that is compatible with the aqueous NMR buffer.

Protocol 1: Saturation Transfer Difference (STD) NMR for Binary Interaction Analysis

STD-NMR is a ligand-observed experiment that is highly effective for detecting the binding of a small molecule (PROTAC) to a large protein (POI or VHL) and for epitope mapping.[9][10][11][12]

Objective: To confirm the binding of the VH032-PROTAC to the target protein and the VHL E3 ligase complex individually.

Materials:

  • Purified target protein or VHL complex (typically 10-50 µM)

  • VH032-PROTAC (typically 1-2 mM, a 20-100 fold excess over the protein)

  • NMR buffer (as described in General Sample Preparation)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.

Experimental Workflow:

STD_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis Prep_Protein Prepare Protein Solution (POI or VHL, ~20 µM) Mix Mix Protein and PROTAC in NMR tube Prep_Protein->Mix Prep_PROTAC Prepare PROTAC Solution (~1 mM) Prep_PROTAC->Mix Acquire_on_res Acquire On-Resonance Spectrum (Selective protein saturation) Mix->Acquire_on_res Acquire_off_res Acquire Off-Resonance Spectrum (No protein saturation) Mix->Acquire_off_res Subtract Subtract On- from Off-Resonance Spectrum to get STD Spectrum Acquire_on_res->Subtract Acquire_off_res->Subtract Analyze Analyze STD Spectrum: Identify PROTAC signals, Epitope mapping Subtract->Analyze

Workflow for STD-NMR experiment.

Detailed Steps:

  • Sample Preparation:

    • Prepare a solution of the target protein or VHL complex at a final concentration of 10-50 µM in the NMR buffer.

    • Add the VH032-PROTAC from the stock solution to a final concentration of 1-2 mM.

    • Transfer the sample to a clean NMR tube.

  • NMR Data Acquisition:

    • Set the temperature to 298 K.

    • Acquire a standard 1D ¹H NMR spectrum as a reference.

    • Set up the STD-NMR experiment with the following parameters:

      • On-resonance saturation: Select a frequency in a region where only protein signals are present (e.g., 0.5 to -1.0 ppm for aliphatic protons or 7.5 to 8.5 ppm for aromatic protons, ensuring no overlap with PROTAC signals).

      • Off-resonance saturation: Select a frequency far from any protein or PROTAC signals (e.g., 30-40 ppm).

      • Saturation time (Tsat): Typically 1-3 seconds. A longer saturation time leads to a stronger STD effect but can also lead to signal broadening.

      • Number of scans: Accumulate a sufficient number of scans (e.g., 128-512) for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the on- and off-resonance spectra identically.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the PROTAC that are in close proximity to the protein upon binding.

    • The relative intensities of the signals in the STD spectrum can be used for epitope mapping, identifying which parts of the PROTAC are most involved in the interaction.

Protocol 2: ¹H-¹⁵N HSQC Titration for Ternary Complex Characterization

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful protein-observed NMR technique. By monitoring the chemical shifts of the backbone amide protons and nitrogens of a ¹⁵N-labeled protein upon titration with a ligand, one can map the binding site and determine the dissociation constant (Kd).

Objective: To characterize the binding of the VH032-PROTAC to the target protein and VHL, and to observe the formation of the ternary complex.

Materials:

  • ¹⁵N-labeled target protein or VHL complex (typically 50-200 µM)

  • Unlabeled binding partners (PROTAC, and the third component for ternary complex studies)

  • NMR buffer (as described in General Sample Preparation)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Experimental Workflow:

HSQC_Titration_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis Prep_Protein Prepare 15N-labeled Protein Solution (~100 µM) Acquire_apo Acquire ¹H-¹⁵N HSQC of Apo Protein Prep_Protein->Acquire_apo Titrate Titrate with PROTAC (and POI/VHL) in Incremental Steps Acquire_apo->Titrate Acquire_bound Acquire ¹H-¹⁵N HSQC at Each Titration Point Titrate->Acquire_bound loop CSP Calculate Chemical Shift Perturbations (CSPs) Acquire_bound->CSP Map_binding Map Binding Site on Protein Surface CSP->Map_binding Fit_Kd Fit CSPs to Binding Isotherm to Determine Kd CSP->Fit_Kd

Workflow for ¹H-¹⁵N HSQC titration experiment.

Detailed Steps:

  • Sample Preparation:

    • Prepare a sample of the ¹⁵N-labeled protein (e.g., target protein) at a concentration of 50-200 µM in the NMR buffer.

  • NMR Data Acquisition:

    • Set the temperature to 298 K.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the apo protein.

    • Prepare a series of samples with increasing concentrations of the VH032-PROTAC (e.g., 0.2, 0.5, 1.0, 1.5, 2.0, 3.0 molar equivalents).

    • Acquire a ¹H-¹⁵N HSQC spectrum for each titration point.

    • For ternary complex analysis, start with the ¹⁵N-labeled protein saturated with the PROTAC, and then titrate in the third component (e.g., unlabeled VHL complex).

  • Data Processing and Analysis:

    • Process all HSQC spectra identically.

    • Overlay the spectra and identify the amide cross-peaks that show significant chemical shift perturbations (CSPs) upon addition of the ligand.

    • Calculate the weighted-average CSP for each affected residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the ¹H and ¹⁵N chemical shifts, and α is a scaling factor (typically ~0.15-0.2).

    • Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding interface.

    • To determine the dissociation constant (Kd), plot the CSPs for several well-resolved and significantly perturbed residues as a function of the ligand concentration and fit the data to a one-site binding model.

Protocol 3: NMR-based Monitoring of PROTAC-induced Ubiquitination

NMR can also be used to monitor the ubiquitination of a target protein in real-time. This is a more advanced application that provides direct evidence of the PROTAC's functional activity.

Objective: To observe the transfer of ubiquitin to the target protein in the presence of the VH032-PROTAC and the necessary enzymatic machinery.

Materials:

  • ¹⁵N-labeled target protein

  • E1 activating enzyme

  • E2 conjugating enzyme

  • Ubiquitin

  • VHL E3 ligase complex

  • VH032-PROTAC

  • ATP regeneration system (e.g., creatine kinase and phosphocreatine)

  • NMR buffer

Instrumentation:

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Experimental Procedure:

  • Sample Preparation:

    • Prepare a sample containing the ¹⁵N-labeled target protein, E1, E2, ubiquitin, the VHL complex, and the ATP regeneration system in the NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the reaction mixture before the addition of the PROTAC.

  • Initiation of the Reaction and Real-time Monitoring:

    • Initiate the ubiquitination reaction by adding the VH032-PROTAC to the NMR tube.

    • Immediately start acquiring a series of ¹H-¹⁵N HSQC spectra over time (e.g., every 30-60 minutes).

  • Data Analysis:

    • Analyze the time-course HSQC spectra. The covalent attachment of ubiquitin to the target protein will result in the appearance of new cross-peaks corresponding to the ubiquitinated species and/or a decrease in the intensity of the cross-peaks of the unmodified target protein.

    • By monitoring the changes in the spectra over time, the rate of PROTAC-induced ubiquitination can be estimated.

Conclusion

NMR spectroscopy offers a powerful suite of tools for the detailed characterization of VH032-based PROTACs. From confirming binary interactions with STD-NMR to quantifying binding affinities and mapping interaction sites with ¹H-¹⁵N HSQC titrations, and even monitoring the functional outcome of ubiquitination, NMR provides invaluable data for understanding the structure-activity relationships of these complex molecules. The protocols outlined in these application notes provide a solid foundation for researchers to effectively utilize NMR in the development of novel and effective protein degraders.

References

Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC with (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three essential components: a ligand that engages a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

This guide provides a detailed, two-step protocol for the synthesis of a PROTAC using (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid . This key intermediate contains the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, VH032, pre-conjugated to a 7-carbon linker that terminates in a tert-butyloxycarbonyl (Boc)-protected amine.[1][2] The protocol first covers the deprotection of the Boc group to reveal a reactive amine, followed by a standard amide coupling reaction to a POI ligand functionalized with a carboxylic acid. This robust methodology is widely applicable for the efficient construction of novel VHL-based PROTACs.[1]

PROTAC Mechanism of Action

The ultimate function of the synthesized PROTAC is to induce the degradation of a specific POI. The PROTAC molecule acts as a bridge, bringing the target protein and the VHL E3 ligase complex into close proximity.[3] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC can catalytically repeat the cycle.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ternary->PROTAC Releases PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Catalyzes Ub Ubiquitin (Ub) Ub->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades

PROTAC-induced protein degradation pathway.

Overall Synthetic Workflow

The synthesis is a straightforward two-step process starting from the VH032-linker building block and a POI ligand containing a carboxylic acid. The workflow is designed to be efficient, allowing for the generation of the final PROTAC with high purity after a final purification step.

Synthesis_Workflow Start (R,S,S)-VH032-Linker-NH-Boc (Starting Material) Intermediate VH032-Linker-NH2 Salt (Deprotected Intermediate) Start->Intermediate Step 1: Boc Deprotection (TFA or HCl in Dioxane) Final_PROTAC Final PROTAC (VH032-Linker-NH-CO-POI) Intermediate->Final_PROTAC Step 2: Amide Coupling (HATU, DIPEA) POI_Ligand POI-COOH (POI Ligand) POI_Ligand->Final_PROTAC

General workflow for the synthesis of a VH032-based PROTAC.

Data Presentation

Table 1: Materials and Reagents
Reagent/MaterialGradeRecommended SupplierPurpose
This compound≥95%DC Chemicals, etc.Starting VH032-linker building block
POI-Ligand with terminal -COOH≥95%Custom Synthesis/CommercialTarget binding moiety
Dichloromethane (DCM)AnhydrousSigma-Aldrich, AcrosSolvent for deprotection
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich, AcrosBoc deprotection reagent
or 4M HCl in 1,4-DioxaneReagent GradeSigma-Aldrich, AcrosAlternative deprotection reagent
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich, AcrosSolvent for coupling reaction
HATU≥98%Combi-Blocks, Chem-ImpexAmide coupling reagent
DIPEA (N,N-Diisopropylethylamine)Reagent GradeSigma-Aldrich, AcrosNon-nucleophilic base
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent
Saturated aq. NaHCO₃ACS GradeFisher ScientificAqueous wash (neutralization)
Brine (Saturated aq. NaCl)ACS GradeFisher ScientificAqueous wash
Anhydrous Na₂SO₄ or MgSO₄ACS GradeFisher ScientificDrying agent
Nitrogen GasHigh PurityAirgasInert atmosphere
Table 2: Summary of Reaction Conditions
StepParameterRecommended ValueDurationTemperature
1. Boc Deprotection Reagent (TFA)20-50% (v/v) in DCM1-3 hoursRoom Temp
Reagent (HCl/Dioxane)~10 equivalents1-2 hoursRoom Temp
2. Amide Coupling POI-COOH1.0 equivalent4-16 hoursRoom Temp
Deprotected VH032-Linker1.1 - 1.2 equivalents
HATU1.2 equivalents
DIPEA3.0 - 4.0 equivalents

Experimental Protocols

Part 1: Boc Deprotection of this compound

This procedure removes the tert-butoxycarbonyl (Boc) protecting group to yield the free amine as a salt (e.g., TFA or HCl salt), which is typically used in the subsequent coupling step without further purification.[1][4]

  • Preparation : Under a nitrogen atmosphere, dissolve the this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Acid Addition : To the stirred solution, slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at room temperature.[4] Alternatively, add 4M HCl in 1,4-dioxane (~10 equivalents) dropwise.[1]

  • Reaction : Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitoring : Monitor the reaction's progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess acid. To ensure complete removal of residual acid, the resulting residue can be co-evaporated with toluene or another suitable solvent. The crude amine salt is a solid or viscous oil and is carried forward to the next step.[5]

Part 2: Amide Coupling with a Carboxylic Acid-Functionalized POI Ligand

This protocol describes the formation of a stable amide bond between the deprotected VH032-linker amine and the carboxylic acid on the POI ligand using the coupling reagent HATU.[1][3]

  • Activation of POI Ligand : In a separate flask under a nitrogen atmosphere, dissolve the POI ligand containing a terminal carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition : To this solution, add HATU (1.2 equivalents) followed by N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).[1]

  • Pre-activation : Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[5]

  • Coupling : Add the crude VH032-linker amine salt (from Part 1, ~1.1 equivalents) to the activated POI ligand mixture. If the amine is an HCl or TFA salt, an additional equivalent of DIPEA may be needed for neutralization.

  • Reaction : Stir the reaction at room temperature for 4-16 hours.

  • Monitoring : Monitor the formation of the final PROTAC product by LC-MS.

  • Aqueous Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.[1]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude PROTAC.

  • Purification : Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the final, high-purity PROTAC molecule.[5]

Product Characterization

The identity and purity of the final PROTAC should be confirmed by standard analytical techniques.

Table 3: Representative Characterization Data (Example)
Analysis MethodParameterExpected ResultPurpose
LC-MS Purity>95%Confirms purity and retention time
[M+H]⁺Calculated vs. FoundConfirms molecular weight of the final product
¹H NMR Chemical Shifts (δ)Consistent with proposed structureConfirms chemical structure and identity
IntegrationProportional to number of protonsConfirms relative proton count

Conclusion

This two-step protocol provides a reliable and efficient method for synthesizing VHL-recruiting PROTACs starting from the versatile This compound building block. The procedure, involving a standard Boc deprotection followed by a robust HATU-mediated amide coupling, is well-established in the field of targeted protein degradation and can be readily adapted by researchers for the development of novel therapeutics.[1][5] Proper characterization of the final compound is critical to ensure its suitability for subsequent biological evaluation.

References

Application Notes and Protocols for (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid is a functionalized derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032. This compound serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. The core VH032 moiety binds with high affinity to VHL, while the N-Boc-7-aminoheptanoic acid linker provides a reactive handle for conjugation to a ligand that binds to a protein of interest. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs containing this ligand can selectively target proteins for degradation, offering a powerful tool for research and drug development.[1][2][3]

The primary mechanism of action of the VH032 core is the disruption of the VHL and Hypoxia-Inducible Factor-1α (HIF-1α) protein-protein interaction.[4][5][6] Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue on HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. By mimicking this hydroxylated proline, VH032 competitively binds to VHL, preventing the recruitment of HIF-1α and leading to its stabilization and the activation of the hypoxic response.[4][7] When incorporated into a PROTAC, this VHL-binding function is utilized to bring a target protein into proximity with the VHL E3 ligase complex, leading to the target's ubiquitination and degradation.[1]

These application notes provide detailed protocols for characterizing the activity of this compound and its derivatives in cell-based assays.

Signaling Pathway and Mechanism of Action

The activity of this compound is rooted in its ability to engage the VHL E3 ligase, a key regulator of the cellular response to hypoxia. The following diagram illustrates the VHL/HIF-1α signaling pathway and the mechanism of inhibition by VH032-based compounds.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition by VH032 PHD PHD Enzymes (+ O2) HIF1a_OH HIF-1α-OH PHD->HIF1a_OH HIF1a HIF-1α HIF1a->PHD Hydroxylation VHL VHL E3 Ligase HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation VH032 (R,S,S)-VH032-Me-N-Boc- 7-aminoheptanoic acid VHL_inhibited VHL E3 Ligase VH032->VHL_inhibited Competitive Binding HIF1a_stabilized HIF-1α Nucleus Nucleus HIF1a_stabilized->Nucleus HRE Hypoxia Response Element (HRE) HIF1a_stabilized->HRE Dimerization with HIF-1β HIF1b HIF-1β HIF1b->Nucleus Transcription Gene Transcription (e.g., VEGF, GLUT1) HRE->Transcription

Figure 1: VHL/HIF-1α pathway and inhibition by VH032.

Data Presentation

The following tables summarize key quantitative data for VH032 and related compounds, which can serve as a benchmark for the expected activity of the VH032 core within this compound.

Table 1: Binding Affinity of VHL Ligands

CompoundAssay TypeValue (nM)Reference
VH032Kd185[5]
VH032Ki (TR-FRET)33.4[8]
VH032Ki (FP)142.1[8]
VH298 (more potent analog)Kd80[8]
VH298 (more potent analog)Ki (TR-FRET)18.9[8]

Table 2: Cellular Activity of VHL Inhibitors

CompoundCell LineAssayConcentration for EffectReference
VH032U2OSHIF Reporter Assay150 µM (3-fold increase)[9]
VH298U2OSHIF Reporter Assay50 µM (3-fold increase)[9]
VH298HFFqRT-PCR (CA9 mRNA)100 µM (max level)[9]
VH298HFFqRT-PCR (GLUT1 mRNA)25 µM (max level)[9]

Experimental Protocols

Detailed methodologies for key experiments to characterize the cellular activity of this compound are provided below. Note that as this compound is a protected linker for PROTAC synthesis, it can be tested for its ability to stabilize HIF-1α. The ultimate test of its functionality will be in the context of a final PROTAC molecule.

Protocol 1: HIF-1α Stabilization via Western Blot

This assay determines the ability of the compound to stabilize HIF-1α by preventing its VHL-mediated degradation.

WB_Workflow start Seed Cells treat Treat with Compound (e.g., 1-100 µM for 4-16h) start->treat lyse Lyse Cells & Collect Protein treat->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% milk in TBST) transfer->block primary_ab Incubate with Primary Antibodies (anti-HIF-1α, anti-β-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect analyze Analyze Bands detect->analyze

Figure 2: Workflow for Western Blot analysis of HIF-1α.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS, HFF).[7][9]

  • Complete cell culture medium.

  • This compound (dissolved in DMSO).

  • Positive control (e.g., VH298, DMOG, or hypoxia treatment).[7]

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-HIF-1α, anti-β-actin (or other loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for a specified time (e.g., 4, 8, or 16 hours). Include a vehicle control (DMSO) and a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C. Subsequently, wash and incubate with the primary antibody for the loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane extensively and apply ECL substrate. Image the resulting chemiluminescence.

  • Analysis: Quantify the band intensity for HIF-1α and normalize to the loading control.

Protocol 2: HIF-1 Transcriptional Activity using a Luciferase Reporter Assay

This assay quantifies the functional consequence of HIF-1α stabilization by measuring the activity of a reporter gene under the control of a Hypoxia Response Element (HRE).[9]

Materials:

  • Cells stably expressing an HRE-luciferase reporter construct (e.g., U2OS-HRE-luc).[9]

  • White, clear-bottom 96-well plates.

  • Test compound and controls.

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HRE-luciferase reporter cells in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with a dilution series of the test compound. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 16-32 hours in a standard cell culture incubator.[9]

  • Lysis and Luminescence Reading: Add the luciferase assay reagent directly to the wells, following the manufacturer's instructions. This lyses the cells and provides the substrate for the luciferase reaction.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescence readings to a cell viability assay if necessary. Plot the dose-response curve to determine the EC50.

Protocol 3: Quantitative RT-PCR (qRT-PCR) for HIF-1 Target Genes

This protocol measures the upregulation of endogenous HIF-1 target gene mRNA levels, confirming the downstream signaling activity of the compound.

qRTPCR_Workflow start Seed Cells & Treat with Compound rna_extraction Extract Total RNA start->rna_extraction rna_quant Quantify & Assess RNA Quality rna_extraction->rna_quant cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_quant->cdna_synthesis qpcr_setup Set up qPCR Reaction (cDNA, Primers, SYBR Green) cdna_synthesis->qpcr_setup qpcr_run Run qPCR qpcr_setup->qpcr_run analysis Analyze Data (ΔΔCt Method) qpcr_run->analysis

Figure 3: Workflow for qRT-PCR analysis of HIF target genes.

Materials:

  • Cell line of interest (e.g., HFF, HeLa).[9]

  • Test compound and controls.

  • RNA extraction kit (e.g., RNeasy Kit).

  • DNase I.

  • cDNA synthesis kit.

  • SYBR Green qPCR Master Mix.

  • qPCR instrument.

  • Primers for HIF-1 target genes (e.g., CA9, GLUT1, VEGF) and a housekeeping gene (e.g., ACTB, TBP).[9]

Procedure:

  • Cell Treatment: Seed cells in 12-well plates and treat with the compound for 6-24 hours.[9]

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Include an on-column DNase digestion step to remove genomic DNA.

  • RNA Quantification: Measure the concentration and purity of the extracted RNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for all samples.

  • qPCR: Set up the qPCR reactions using SYBR Green master mix, primers, and cDNA. Run the reaction in a qPCR instrument.

  • Analysis: Calculate the relative mRNA expression levels using the comparative CT (ΔΔCT) method, normalizing the target gene expression to the housekeeping gene.

Conclusion

This compound is a valuable chemical tool for the development of PROTACs. The protocols outlined here provide a framework for characterizing its fundamental activity as a VHL ligand in cell-based assays. By confirming its ability to stabilize HIF-1α and activate the downstream hypoxic signaling pathway, researchers can validate its engagement of the VHL E3 ligase before its incorporation into more complex PROTAC molecules. These assays are essential for the successful design and validation of novel protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: PROTAC® Synthesis with (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC® (Proteolysis Targeting Chimera) synthesis. This resource is designed for researchers, scientists, and drug development professionals utilizing (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid as a key building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in PROTAC synthesis?

A1: this compound is a key building block for synthesizing PROTACs. It is an E3 ligase ligand-linker conjugate. It consists of the VH032 ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to a 7-aminoheptanoic acid linker. The terminal amine of the linker is protected by a tert-butoxycarbonyl (Boc) group. This molecule provides a straightforward way to attach the VHL ligand to a ligand for your protein of interest (POI).

Q2: What is the general synthetic strategy using this building block?

A2: The synthesis is typically a two-step process. First, the Boc protecting group is removed from the terminal amine of the heptanoic acid linker under acidic conditions. Second, the newly exposed amine is coupled to a POI ligand that has a carboxylic acid functionality, usually through an amide bond formation reaction.

Q3: Why is the choice of linker important for PROTAC activity?

A3: The linker is a critical component that connects the VHL ligand and the POI ligand. Its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex between the VHL E3 ligase and the target protein. An improperly designed linker can lead to reduced degradation efficiency or a complete lack of activity. Alkyl-based linkers, like the one in this building block, are synthetically accessible but can increase the hydrophobicity of the final PROTAC, which may affect its solubility and cell permeability.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Boc Deprotection

Q: I am seeing a low yield or incomplete removal of the Boc group during the deprotection step. What could be the cause and how can I fix it?

A: Incomplete Boc deprotection is a common issue that can halt your synthesis. Here are some potential causes and solutions:

  • Insufficient Acid: The Boc group is cleaved under acidic conditions. Ensure you are using a sufficient excess of acid.

  • Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress closely using LC-MS.

  • Scavengers: The deprotection reaction generates a reactive tert-butyl cation, which can lead to side reactions. The use of scavengers can prevent these side reactions and improve your yield.

ParameterStandard ConditionTroubleshooting Action
Reagent 20-50% TFA in DCM or 4M HCl in DioxaneIncrease acid concentration or switch to a different acid.
Time 1-2 hours at room temperatureExtend reaction time and monitor by LC-MS until completion.
Additives NoneAdd scavengers like triethylsilane (TES) to trap the t-butyl cation.
Issue 2: Low Yield in the Final Amide Coupling Step

Q: My final amide coupling reaction between the deprotected VH032-linker and my POI ligand is giving a low yield. What should I do?

A: Low coupling efficiency can be caused by several factors. Here are some troubleshooting steps:

  • Coupling Reagents: The choice of coupling reagent is critical. Ensure your reagents are fresh and anhydrous.

  • Steric Hindrance: The reactive sites on either the VH032-linker or your POI ligand might be sterically hindered.

  • Reaction Conditions: The reaction may require optimization of temperature, time, and stoichiometry.

ParameterStandard ConditionTroubleshooting Action
Coupling Reagent HATU, HBTUScreen other coupling reagents like COMU or T3P. Use a slight excess (1.1-1.5 eq).
Base DIPEA, Et3NEnsure the base is fresh and used in sufficient excess (2-3 eq).
Temperature Room TemperatureGently heat the reaction to 40-50°C, monitoring for side products.
Time 2-16 hoursExtend the reaction time and monitor closely by LC-MS.
Issue 3: Poor Solubility of the Final PROTAC

Q: My purified PROTAC has very low aqueous solubility, making biological assays difficult. What can I do?

A: Poor solubility is a common challenge with PROTACs, which are often large and hydrophobic molecules. The 7-carbon alkyl chain in your building block can contribute to this issue.[1][]

  • Formulation: For in vitro assays, using co-solvents or preparing a high-concentration stock in DMSO can help.

  • Linker Modification: If solubility issues persist and hinder activity, you may need to redesign the linker to include more polar groups, such as PEG units.[3][4]

StrategyDescriptionExample
Co-solvents Use organic solvents to aid in dissolving the PROTAC in aqueous buffers.Prepare a 10 mM stock in DMSO; for assays, use co-solvents like PEG-400.
pH Adjustment If your PROTAC has ionizable groups, adjusting the buffer pH can improve solubility.Test a range of pH values (e.g., 6.5-8.0) for your assay buffer.
Linker Re-design Synthesize a new version of the PROTAC with a more hydrophilic linker.Replace the 7-aminoheptanoic acid linker with a PEG-based linker.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at room temperature. Alternatively, a solution of 4M hydrogen chloride in 1,4-dioxane (approximately 10 eq) can be used.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude amine salt is typically used directly in the next step without further purification.

Protocol 2: Amide Coupling to POI Ligand
  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude amine salt from Protocol 1 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling A This compound B Add TFA/DCM or 4M HCl in Dioxane A->B C Stir at RT for 1-2h B->C D Monitor by LC-MS C->D E Concentrate in vacuo D->E F Deprotected VH032-Linker (Amine Salt) E->F J Add Deprotected VH032-Linker F->J G POI-Ligand-COOH H Add HATU/DIPEA in DMF G->H I Activate for 15-30 min H->I I->J K Stir at RT for 2-16h J->K L Monitor by LC-MS K->L M Workup and Purification L->M N Final PROTAC M->N

Caption: A typical workflow for the two-step synthesis of a PROTAC.

Troubleshooting_Workflow Start Low Yield in Synthesis? Step1 Check Boc Deprotection Step Start->Step1 Step2 Check Amide Coupling Step Start->Step2 IncompleteDeprotection Incomplete Deprotection? Step1->IncompleteDeprotection IncompleteCoupling Incomplete Coupling? Step2->IncompleteCoupling IncompleteDeprotection->Step2 No IncreaseAcid Increase Acid/Time IncompleteDeprotection->IncreaseAcid Yes UseScavengers Add Scavengers IncompleteDeprotection->UseScavengers Side Reactions ScreenReagents Screen Coupling Reagents/ Bases IncompleteCoupling->ScreenReagents Yes OptimizeConditions Optimize Temp/Time IncompleteCoupling->OptimizeConditions Yes PurificationIssue Difficulty in Purification? IncompleteCoupling->PurificationIssue No OptimizeHPLC Optimize HPLC Gradient PurificationIssue->OptimizeHPLC Yes SolubilityIssue Poor Solubility? PurificationIssue->SolubilityIssue No UseCosolvents Use Co-solvents/Formulation SolubilityIssue->UseCosolvents Yes

Caption: A troubleshooting decision tree for PROTAC synthesis.

PROTAC_MOA PROTAC PROTAC (VH032-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex POI->TernaryComplex Proteasome 26S Proteasome POI->Proteasome recognized by VHL->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb catalyzes Ub Ubiquitin Ub->PolyUb PolyUb->POI Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The mechanism of action for a VH032-based PROTAC.

References

Technical Support Center: Optimizing Linker Length of VH032-Based PROTACs for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of linker length for VH032-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a VH032-based PROTAC?

A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a critical component that connects the ligand binding to the target protein of interest (POI) and the VH032 ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is not merely a spacer; its length, composition (e.g., polyethylene glycol (PEG) or alkyl chains), and attachment points are critical determinants of the PROTAC's efficacy.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1]

Q2: How does linker length impact the activity of a VH032-based PROTAC?

A2: Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[1]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][3][4]

  • Too long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation.[1][4]

Even minor changes in linker length can significantly affect degradation potency.[2]

Q3: What are the most common types of linkers used for VH032-based PROTACs?

A3: The most frequently used linkers in PROTAC design, including those based on the VHL ligand VH032, are polyethylene glycol (PEG) and alkyl chains of varying lengths.[1][2]

  • PEG Linkers: These are often chosen for their ability to improve solubility and cell permeability.[1][5]

  • Alkyl Chains: These linkers provide more rigidity, which can be beneficial for pre-organizing the binding moieties into a conformation favorable for ternary complex formation.[1]

Q4: What is the "hook effect" in PROTAC experiments, and how can linker design mitigate it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][6] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6] A well-designed linker can enhance the cooperativity of ternary complex formation, which can help to mitigate the hook effect.[1]

Q5: Which attachment points on VH032 are suitable for linker conjugation?

A5: Based on co-crystal structures, several solvent-exposed regions on VH032 have been identified as suitable for linker attachment without disturbing its binding to VHL.[2] A common and effective attachment point is the methyl group of the terminal acetyl group on the left-hand side (LHS) of the VH032 molecule.[2] Another viable exit vector is the phenyl group on the right-hand side (RHS).[2]

Troubleshooting Guide

Problem 1: The synthesized PROTAC shows good binding to the target protein and VHL in binary assays, but no significant degradation is observed in cells.

Possible CauseSuggested Solution
Suboptimal Linker Length or Conformation Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) and test their degradation activity.[2]
Poor Ternary Complex Formation Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.[2]
Poor Cell Permeability The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target.[1] Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the compound's ability to cross cell membranes.[2] Consider modifying the linker to improve its physicochemical properties.[2]
Instability of the PROTAC Assess the chemical stability of the PROTAC in cellular media and under assay conditions.[2]
Low Expression of VHL E3 Ligase in the Cell Line Confirm VHL expression levels in your cell line using Western blot or qPCR.[6]

Problem 2: High concentrations of the PROTAC lead to decreased degradation of the target protein (Hook Effect).

Possible CauseSuggested Solution
Formation of Unproductive Binary Complexes This is an intrinsic property of the three-body system.[7] Perform a dose-response experiment with a wide range of concentrations to identify the optimal degradation concentration (DC50).[6]
Suboptimal Linker Design Redesign the linker to enhance the cooperativity of ternary complex formation. A more rigid linker might pre-organize the PROTAC in a favorable conformation.[3]

Problem 3: Inconsistent or irreproducible results in degradation assays.

Possible CauseSuggested Solution
PROTAC Solubility Issues Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. Visually inspect for precipitation.[6]
Variability in Cell Culture Conditions Maintain consistent cell passage number, confluency, and seeding density between experiments.[6]
Inconsistent Protein Lysate Preparation Ensure complete cell lysis and accurate protein quantification for equal loading in downstream analyses like Western blotting.[6]

Quantitative Data Summary

The following tables summarize illustrative quantitative data for VH032-based PROTACs with varying linker lengths, demonstrating the impact on degradation efficiency.

Table 1: Illustrative Data for α-synuclein Degraders

Disclaimer: The following data is derived from a study on α-synuclein degraders and is intended to be illustrative of the principles of linker optimization for VH032-based PROTACs.[1]

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-APEG8>1000<10
PROTAC-BPEG1225060
PROTAC-CPEG165095
PROTAC-DPEG2015080

Table 2: Illustrative Data for Bruton's Tyrosine Kinase (BTK) Degraders

Note: This table summarizes data for Bruton's tyrosine kinase (BTK) degraders and provides valuable insights into the principles of linker optimization.[3]

PROTACLinker TypeLinker Length (n)DC50 (nM)Dmax (%)
BTK-PROTAC-1PEG25085
BTK-PROTAC-2PEG310>95
BTK-PROTAC-3PEG42590
BTK-PROTAC-4PEG510075

Experimental Protocols

1. PROTAC Synthesis: Boc Deprotection and Amide Coupling

This protocol outlines the synthesis of a PROTAC using a VH032-linker intermediate with a Boc-protected amine, followed by coupling to a POI ligand containing a carboxylic acid.[8]

  • Step 1: Boc Deprotection of VH032-O-C2-NH-Boc

    • Dissolve VH032-O-C2-NH-Boc in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid (TFA).

    • Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.

    • Remove the solvent and TFA under reduced pressure to yield the crude amine salt.

  • Step 2: Amide Coupling with POI Ligand

    • Dissolve the POI ligand with a terminal carboxylic acid in anhydrous N,N-dimethylformamide (DMF).

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the mixture at room temperature to activate the carboxylic acid.

    • Add the crude VH032-O-C2-NH2 salt to the reaction mixture.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Upon completion, perform an aqueous workup and purify the final PROTAC by chromatography.

2. Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]

  • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.[4] Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[4] Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis: Lyse the cells to release proteins.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[5]

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[9][10]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the protein of interest overnight at 4°C.[10] Wash the membrane and then incubate with an HRP-conjugated secondary antibody.[10]

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[10]

3. Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay assesses the cytotoxic effects of the PROTAC on cells.[11]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[11]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO) and a positive control for cell death.[11]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[11]

  • Assay Procedure: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal.[11]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader and normalize the data to the vehicle-treated cells to calculate the percentage of cell viability.[11]

Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC VH032-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a VH032-based PROTAC.

Caption: Logical workflow for troubleshooting poor PROTAC efficacy.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Biochemical_Assays->Cell_Based_Assays Degradation_Assay Degradation Assay (Western Blot) Cell_Based_Assays->Degradation_Assay Viability_Assay Cell Viability Assay Cell_Based_Assays->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Optimization Linker Optimization Data_Analysis->Optimization Optimization->Synthesis

Caption: Step-by-step experimental workflow for PROTAC evaluation.

References

Technical Support Center: Overcoming the Hook Effect in PROTACs with VH032 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VH032-based Proteolysis Targeting Chimeras (PROTACs). A special focus is placed on understanding and overcoming the "hook effect," a common challenge in PROTAC development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a VH032-based PROTAC?

A1: A VH032-based PROTAC is a heterobifunctional molecule designed to selectively eliminate a target protein of interest (POI).[1] It consists of three components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase (the VH032 moiety), a ligand that binds to the POI, and a chemical linker connecting the two.[2][3] The PROTAC works by inducing the formation of a ternary complex between the POI and the VHL E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.[1]

Q2: What is the "hook effect" in the context of PROTAC experiments?

A2: The hook effect is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][4] This results in a characteristic bell-shaped or "U-shaped" dose-response curve, which is in contrast to the typical sigmoidal curve seen with traditional inhibitors.[4]

Q3: What is the underlying cause of the hook effect?

A3: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's efficacy is dependent on the formation of a productive ternary complex (POI-PROTAC-E3 ligase). However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thereby inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]

Q4: What are the experimental consequences of the hook effect?

A4: The primary consequence of an unrecognized hook effect is the potential for misinterpretation of experimental data.[4] A potent PROTAC might be incorrectly classified as weak or inactive if tested at concentrations that fall on the downward slope of the bell-shaped curve.[4] This can lead to the inaccurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4]

Q5: How can subtle changes in the VH032 linker impact the hook effect?

A5: Subtle structural changes in the linker of a VH032-based PROTAC can significantly impact its degradation profile and the manifestation of the hook effect.[5] Modifications in linker length, rigidity, and attachment points can influence the stability and cooperativity of the ternary complex.[2][5] For example, a PROTAC with a specific linker might exhibit a pronounced hook effect at concentrations above 300 nM, while a closely related analog with a different linker may show no hook effect even at higher concentrations.[5] This difference can be attributed to higher cooperativity in the ternary complex formation for the latter, which can compensate for weaker binary binding affinities.[5]

Troubleshooting Guide

Problem 1: My dose-response curve for a VH032-based PROTAC shows a bell shape, with decreased degradation at high concentrations.

  • Likely Cause: You are observing the classic "hook effect."

  • Troubleshooting Steps:

    • Confirm and Characterize: Repeat the experiment with a broader and more granular range of PROTAC concentrations to fully delineate the bell-shaped curve.

    • Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.

    • Assess Ternary Complex Formation: Employ biophysical assays such as Co-Immunoprecipitation (Co-IP) or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at higher concentrations would confirm the hook effect.

    • Consider Linker Modification: If the hook effect is pronounced and limits the therapeutic window, consider synthesizing and testing PROTACs with modified linkers (e.g., different lengths, compositions, or attachment points to the VH032 ligand) to improve ternary complex cooperativity.[5]

Problem 2: I am not observing any degradation of my target protein with my VH032-based PROTAC.

  • Likely Cause: This could be due to several factors, including suboptimal PROTAC concentration, issues with the cell line, or inherent inactivity of the PROTAC.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a very wide range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window. It's possible the tested concentrations were too high (in the hook effect region) or too low to be effective.

    • Verify Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and the VHL E3 ligase using biophysical techniques like SPR or Isothermal Titration Calorimetry (ITC).

    • Confirm E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of the VHL E3 ligase. This can be checked by Western blotting.

    • Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal degradation time.

    • Assess Cell Permeability: Poor cell permeability of the PROTAC can be a limiting factor.[6] Consider the physicochemical properties of your PROTAC and refer to published data on the permeability of VH032-based PROTACs.[6][7][8]

Quantitative Data

Table 1: Illustrative Degradation Profiles of VH032-Based PROTACs with Varying Linkers

The following table presents hypothetical but representative data on how linker modifications in VH032-based PROTACs targeting Protein X can influence degradation efficacy and the hook effect.

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Hook Effect Onset (nM)
VH032-L1PEG85090>1000
VH032-L2Alkyl87585500
VH032-L3PEG122595>5000
VH032-L4Alkyl1240921000
VH032-L5Rigid101598>10000

Table 2: Comparative Permeability of Selected VH032-Based PROTACs

Data extracted from a study on the membrane permeability of VH032-based PROTACs and is intended for comparative purposes.[6]

CompoundTarget LigandLinkerPermeability (Pe) (x 10⁻⁶ cm/s)
7JQ1Amide0.6
9JQ1Amide0.006
14CM/CMP-<0.002
15JQ1Thioether<0.005
17JQ1Alkyl0.002

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Materials:

    • Cell line of interest

    • VH032-based PROTAC

    • Vehicle control (e.g., DMSO)

    • Cell culture medium

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection system

  • Procedure:

    • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

    • PROTAC Treatment: Treat cells with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18 hours). Include a vehicle control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control.

    • Detection: Incubate with a secondary antibody and visualize bands using a chemiluminescence system.

    • Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-VHL ternary complex.

  • Materials:

    • Cell line of interest

    • VH032-based PROTAC

    • Proteasome inhibitor (e.g., MG132)

    • Co-IP lysis buffer (non-denaturing)

    • Antibody against the target protein

    • Protein A/G magnetic beads

    • Western blot reagents

  • Procedure:

    • Cell Treatment: Treat cells with the desired concentrations of the PROTAC, with and without co-treatment with a proteasome inhibitor to prevent target degradation.

    • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

    • Immunoprecipitation:

      • Pre-clear the lysate with protein A/G beads.

      • Incubate the pre-cleared lysate with an antibody against the target protein.

      • Add protein A/G beads to capture the antibody-antigen complex.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution: Elute the immunoprecipitated proteins.

    • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the VHL E3 ligase. The presence of VHL in the immunoprecipitate of the target protein confirms ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC VH032-PROTAC PROTAC_POI PROTAC-POI PROTAC->PROTAC_POI PROTAC_VHL PROTAC-VHL PROTAC->PROTAC_VHL POI Protein of Interest (POI) POI->PROTAC_POI Binds VHL VHL E3 Ligase VHL->PROTAC_VHL Binds Proteasome Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Ub Ubiquitin POI_Ub Poly-ubiquitinated POI Ub->POI_Ub Ubiquitination Ternary_Complex POI-PROTAC-VHL PROTAC_POI->Ternary_Complex PROTAC_VHL->Ternary_Complex Ternary_Complex->Ub Recruits POI_Ub->Proteasome Recognition

Caption: Mechanism of action for a VH032-based PROTAC.

Hook_Effect_Logic cluster_0 Low to Optimal PROTAC Concentration cluster_1 High PROTAC Concentration A PROTAC D Productive Ternary Complex (POI-PROTAC-VHL) A->D B POI B->D C VHL E3 Ligase C->D E Target Degradation D->E F Excess PROTAC I Unproductive Binary Complex (POI-PROTAC) F->I J Unproductive Binary Complex (VHL-PROTAC) F->J G POI G->I H VHL E3 Ligase H->J K Reduced Degradation (Hook Effect) I->K J->K Troubleshooting_Workflow Start Start Experiment Dose_Response Perform Dose-Response Western Blot Start->Dose_Response Observe_Degradation Observe Degradation? Dose_Response->Observe_Degradation Hook_Effect Hook Effect Observed? Observe_Degradation->Hook_Effect Yes No_Degradation No Degradation Observed? Observe_Degradation->No_Degradation No Hook_Effect->No_Degradation No Optimize_Conc Optimize Concentration (Use Dmax Conc.) Hook_Effect->Optimize_Conc Yes Redesign_Linker Consider Linker Redesign Hook_Effect->Redesign_Linker If severe Troubleshoot_No_Deg Troubleshoot: - Widen Conc. Range - Check VHL Expression - Time-Course - Assess Permeability No_Degradation->Troubleshoot_No_Deg Yes Confirm_Ternary Confirm Ternary Complex (Co-IP) Optimize_Conc->Confirm_Ternary Troubleshoot_No_Deg->Dose_Response End Proceed with Optimized PROTAC Confirm_Ternary->End Redesign_Linker->Dose_Response

References

Technical Support Center: (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the Boc deprotection of this PROTAC linker intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the Boc group on this compound?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine at the terminus of the 7-aminoheptanoic acid linker.[1] This protection prevents the amine from engaging in unwanted side reactions during the synthesis of a PROTAC® molecule. The Boc group is designed to be removed in a specific deprotection step to reveal the reactive amine, enabling its subsequent conjugation to a target protein ligand.[1][2]

Q2: What are the standard conditions for Boc deprotection of this molecule?

The Boc group is labile under acidic conditions.[1][3] Commonly employed reagents for its removal include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[1][4][5] For VH032 derivatives, a 4M solution of HCl in dioxane is a frequently used and effective reagent.[1][4]

Q3: How can I effectively monitor the progress of the deprotection reaction?

The progress of the deprotection reaction can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The deprotected product, being a free amine, is more polar than the Boc-protected starting material and will consequently have a lower Rf value. The disappearance of the starting material's spot and the appearance of a new, more polar spot indicate that the reaction is proceeding.[1] Ninhydrin stain can be used to visualize the primary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method to quantify the consumption of the starting material and the formation of the desired product, as well as any byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The progress of the deprotection can be followed by monitoring the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm in the 1H NMR spectrum.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of this compound.

Issue 1: Incomplete or Slow Deprotection

  • Symptom: LC-MS analysis shows a significant amount of remaining Boc-protected starting material after the expected reaction time. TLC analysis shows a persistent starting material spot.

  • Potential Causes:

    • Insufficient Acid Strength or Concentration: The acidic reagent may be old, have absorbed moisture, or its concentration may be too low for the substrate.[1][6] The quality of the acid is critical; for instance, TFA is hygroscopic, and the presence of water can reduce its effectiveness.[1][6]

    • Suboptimal Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, sterically hindered substrates or those with long alkyl chains might require longer reaction times.[6][7]

    • Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its exposure to the acid.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use fresh, high-purity acidic reagents.

    • Increase Acid Concentration: If using TFA in DCM, the concentration can be increased (e.g., from 20% to 50%).[1] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[1]

    • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for a longer duration.

    • Increase Reaction Temperature: Gently warming the reaction mixture might increase the reaction rate, but this should be done cautiously to avoid potential side reactions.

Issue 2: Formation of Side Products

  • Symptom: The appearance of unexpected spots on TLC or additional peaks in the LC-MS chromatogram.

  • Potential Causes:

    • Alkylation by the tert-butyl Cation: The tert-butyl cation generated during deprotection is an electrophile that can react with nucleophilic sites on the molecule.[1][8][9] While this compound itself has limited nucleophilic sites prone to this, other molecules in the reaction mixture could be susceptible.

    • Degradation of Other Acid-Sensitive Functional Groups: If the molecule contains other acid-labile groups, they may be cleaved or modified under the strong acidic conditions required for Boc deprotection.[10][11]

  • Troubleshooting Steps:

    • Use Scavengers: The addition of a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture can "trap" the reactive tert-butyl cation, preventing it from reacting with your molecule of interest.[3][9]

    • Use Milder Deprotection Conditions: If side-product formation is significant, consider alternative, milder deprotection methods.[10][11] However, these may require longer reaction times or higher temperatures.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
TFA/DCM 20-50% Trifluoroacetic Acid in Dichloromethane0°C to Room Temp, 30 min - 2 hr[12]Fast, volatile reagents are easily removed.Harsh conditions can cleave other acid-sensitive groups; generates reactive tert-butyl cation.[9]
HCl/Dioxane 4M Hydrogen Chloride in 1,4-DioxaneRoom Temp, 1 - 4 hr[4]Potent, often provides clean deprotection.[1]Dioxane is non-volatile and a potential peroxide former.
HCl/MeOH 4M Hydrogen Chloride in MethanolRoom Temp, 1 - 4 hr[1]Effective, methanol is easily removed.Potential for esterification if carboxylic acids are present.
Mild Acidolysis Oxalyl Chloride in MethanolRoom Temp, 1 - 4 hr[10][11]Mild conditions, tolerant of many functional groups.[10][11]May not be effective for all substrates; potential for side reactions with oxalyl chloride.

Experimental Protocols

Protocol 1: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol describes a standard procedure for the deprotection of this compound.

  • Preparation: Dissolve the this compound (1 equivalent) in a minimal amount of a co-solvent like dichloromethane or ethyl acetate if needed, then dilute with 1,4-dioxane.

  • Reaction: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (e.g., 10 equivalents).

  • Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • If the product precipitates as the hydrochloride salt, collect the solid by vacuum filtration and wash it with cold diethyl ether.

    • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The crude product can then be purified by an appropriate method, such as flash chromatography or preparative HPLC.

Visualizations

G cluster_start Start cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up start Dissolve (R,S,S)-VH032-Me-N-Boc- 7-aminoheptanoic acid in Dioxane add_hcl Add 4M HCl in Dioxane start->add_hcl stir Stir at Room Temperature (1-4 hours) add_hcl->stir monitor Monitor by TLC/LC-MS stir->monitor is_complete Is Reaction Complete? monitor->is_complete is_complete->stir No precipitate Precipitate Formed? is_complete->precipitate Yes filter Filter and Wash with Ether precipitate->filter Yes concentrate Concentrate in vacuo precipitate->concentrate No end_product Isolated Amine (HCl Salt) filter->end_product concentrate->end_product

Caption: Experimental workflow for the Boc deprotection of this compound.

G cluster_solutions Troubleshooting Steps start Incomplete Deprotection Observed cause1 Check Reagent Quality (Acid, Solvents) start->cause1 cause2 Increase Acid Concentration or Change Acid System start->cause2 cause3 Extend Reaction Time start->cause3 cause4 Increase Temperature (with caution) start->cause4 solution1 Use Fresh Reagents cause1->solution1 solution2 e.g., 20% -> 50% TFA or switch to 4M HCl/Dioxane cause2->solution2 solution3 Continue Monitoring for longer duration cause3->solution3 solution4 Gently warm reaction cause4->solution4 outcome Successful Deprotection solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

PROTAC Synthesis with VH032 Linkers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing VH032 linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC synthesis yield is consistently low. What are the general factors I should consider?

Low yields in multi-step PROTAC synthesis are a common challenge. Key factors to investigate include:

  • Reaction Conditions: Ensure all reactions are performed under anhydrous conditions, as water can deactivate reagents and lead to unwanted side reactions. Optimize reaction temperature, time, and stirring.[1]

  • Purity of Reactants: Impurities in your VH032 linker, protein of interest (POI) ligand, or reagents can interfere with the reaction. Confirm the purity of all starting materials using techniques like NMR and LC-MS.

  • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the less complex or more readily available reactant can help drive the reaction to completion.

  • Linker-Related Issues: The physicochemical properties of the linker itself can impact yield. Highly flexible linkers, like long PEG chains, can sometimes chelate reagents, while very rigid linkers might create conformational constraints.

  • Purification Challenges: PROTACs can be difficult to purify due to their often high molecular weight and amphipathic nature, leading to product loss during workup and chromatography.

Q2: I'm observing a significant side product at approximately twice the mass of my alkyne-containing intermediate. What is it and how can I prevent it?

This is likely due to the Glaser coupling, which is the oxidative homocoupling of terminal alkynes. This side reaction is particularly common in Sonogashira and some click chemistry reactions. To minimize it:

  • Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen, which promotes the homocoupling reaction.

  • Copper-Free Conditions: For Sonogashira couplings, consider using a copper-free protocol, which may require a more active palladium catalyst system.[2]

  • Control Copper Concentration: In copper-catalyzed click chemistry (CuAAC), use the minimum effective concentration of the copper(I) catalyst and ensure a sufficient amount of a reducing agent, like sodium ascorbate, is present to maintain copper in its +1 oxidation state.[3]

Q3: My final PROTAC is difficult to purify. What strategies can I employ to improve the purification process?

The unique physicochemical properties of PROTACs often complicate purification. Here are some strategies:

  • Optimize Chromatography:

    • Column Choice: Use a high-resolution column for preparative HPLC.

    • Gradient Optimization: A shallower elution gradient can improve the separation of closely related impurities.

  • Product Loss During Workup: The hydrophilicity of some linkers can lead to product loss during aqueous extractions. Minimize the number of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer.

  • Solubility Issues: Ensure your crude product is fully dissolved before injection for chromatography. This may require using a strong solvent like DMSO.

Troubleshooting Guides

Amide Coupling Reactions

Amide bond formation is a cornerstone of PROTAC synthesis, frequently used to connect the VH032 linker to the POI ligand.

Common Issues & Solutions

Problem Potential Cause Recommended Solution
Low or No Reaction Conversion Inefficient coupling reagent for the specific substrates.Try a different coupling reagent. HATU is generally very efficient. For sterically hindered substrates, PyBOP or T3P might be effective.
Suboptimal base.DIPEA is a common choice. If the reaction is sluggish, consider a stronger, non-nucleophilic base like DBU, but be mindful of potential side reactions.
Poor solubility of reactants.Screen different anhydrous solvents such as DMF, DMSO, or NMP.
Epimerization of Chiral Centers Use of a strong base or elevated temperatures.Perform the reaction at 0 °C to room temperature. Use a milder base if possible.
Side reaction with other functional groups Unprotected reactive groups on the VH032 linker or POI ligand.Protect reactive functional groups (e.g., phenols, thiols, other amines) that are not involved in the amide coupling.

Detailed Experimental Protocol: Amide Coupling with HATU

  • Preparation: Under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid-containing component (1.0 equivalent) in anhydrous DMF.

  • Amine Addition: Add the amine-containing VH032 linker (1.1 equivalents) to the solution.

  • Base Addition: Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.[4]

  • Coupling Reagent Addition: In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by LC-MS.[4]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.[4]

Sonogashira Coupling

Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, which can be utilized in PROTAC synthesis.

Common Issues & Solutions

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive palladium catalyst.Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions are suitable for the in-situ reduction of a Pd(II) precatalyst.[1]
Poor substrate reactivity (e.g., aryl chloride).Use bulky, electron-rich phosphine ligands like XPhos or sXPhos and increase the reaction temperature.[2]
Significant Homocoupling (Glaser Coupling) Presence of oxygen.Thoroughly degas all solvents and reagents.
High copper concentration.Perform the reaction under copper-free conditions or use a minimal amount of a copper(I) co-catalyst.[2]
Decomposition of Starting Materials High reaction temperatures.If possible, use a more reactive halide (I > Br > Cl) to allow for milder reaction conditions.

Detailed Experimental Protocol: Sonogashira Coupling

  • Preparation: To a degassed solution of the aryl halide (1.0 equivalent) and the terminal alkyne-functionalized VH032 linker (1.2 equivalents) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper co-catalyst (e.g., CuI, 10 mol%) under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) until the starting material is consumed, monitoring by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

CuAAC is a highly efficient and bio-orthogonal reaction used to form a triazole linkage between an azide and a terminal alkyne, making it a popular choice for the final coupling step in PROTAC synthesis.

Common Issues & Solutions

Problem Potential Cause Recommended Solution
Low or No Reaction Oxidation of the Copper(I) catalyst to inactive Copper(II).Degas all solvents and reagents thoroughly. Use a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[3]
Steric hindrance between the azide and alkyne moieties.Consider a longer or more flexible linker on one of the components to reduce steric clash.
Side Reactions Glaser coupling of the alkyne.Use a minimal amount of copper catalyst and ensure an adequate concentration of a reducing agent.[3]
Damage to sensitive functional groups by copper.Use a copper-chelating ligand like THPTA to protect sensitive moieties and accelerate the reaction.[5][6]
Poor Solubility The large and complex PROTAC precursors are not fully dissolved.Screen different solvent systems, including mixtures of organic solvents and water.

Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation: In a suitable vial, dissolve the azide-functionalized component (1.0 equivalent) and the alkyne-functionalized VH032 linker (1.1 equivalents) in a solvent system such as a mixture of t-BuOH and water.

  • Catalyst Addition: Add a freshly prepared solution of sodium ascorbate (e.g., 0.3 equivalents in water), followed by a solution of copper(II) sulfate (e.g., 0.1 equivalents in water).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_design Design & Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization Select POI Ligand Select POI Ligand Protect Functional Groups Protect Functional Groups Select POI Ligand->Protect Functional Groups Select VH032 Linker Select VH032 Linker Coupling Reaction Coupling Reaction Select VH032 Linker->Coupling Reaction Protect Functional Groups->Coupling Reaction Deprotection Deprotection Coupling Reaction->Deprotection Final Coupling Final Coupling Deprotection->Final Coupling Workup & Chromatography Workup & Chromatography Final Coupling->Workup & Chromatography LC-MS & NMR Analysis LC-MS & NMR Analysis Workup & Chromatography->LC-MS & NMR Analysis PROTAC_MoA PROTAC PROTAC Ternary Complex POI-PROTAC-VHL PROTAC->Ternary Complex POI POI POI->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Poly-ubiquitinated POI Poly-ubiquitinated POI Ubiquitination->Poly-ubiquitinated POI Proteasome Proteasome Poly-ubiquitinated POI->Proteasome Degradation Degradation Proteasome->Degradation Degraded Peptides Degraded Peptides Degradation->Degraded Peptides Troubleshooting_Logic Low Yield Low Yield Check Purity Check Purity Low Yield->Check Purity Optimize Conditions Optimize Conditions Check Purity->Optimize Conditions If pure Improve Purification Improve Purification Check Purity->Improve Purification If impure Change Reagents Change Reagents Optimize Conditions->Change Reagents If still low Change Reagents->Improve Purification If still low Successful Synthesis Successful Synthesis Improve Purification->Successful Synthesis If successful

References

Addressing off-target effects of VH032-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032-based Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to off-target effects encountered during your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects with VH032-based PROTACs?

Off-target effects with VH032-based PROTACs can stem from several sources:

  • Promiscuity of the VH032 ligand: Although VH032 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, it may exhibit low-level binding to other proteins, leading to their unintended degradation.[1]

  • Off-target activity of the target protein ligand (warhead): The ligand targeting your protein of interest (POI) may have an affinity for other proteins, causing their degradation.[1][2]

  • Formation of promiscuous ternary complexes: The ternary complex, formed by the PROTAC, the target protein, and VHL, can create new protein-protein interactions, leading to the degradation of unintended proteins.[2][3]

  • PROTAC-independent cytotoxicity: At higher concentrations, the PROTAC molecule itself may induce cellular stress and non-specific protein degradation.[2]

Q2: What is the "hook effect" and how can I avoid it?

The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein.[1] This occurs because, at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[1] To avoid the hook effect, it is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration range for your degrader.[1]

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

Distinguishing between on-target and off-target effects is critical for validating your results. Several experimental controls can be employed:

  • Inactive Epimer Control: Use a negative control molecule with a mutated VHL ligand (e.g., an inactive epimer of VH032) that cannot bind to the VHL E3 ligase but still binds to the target protein. If the observed phenotype persists with this control, it is likely an off-target effect independent of VHL-mediated degradation.[1]

  • Competition Experiments: Co-treat cells with your VH032-based degrader and an excess of the free warhead ligand (that binds the target protein) or free VH032. If the degradation of the target protein is rescued, it confirms that the effect is dependent on the formation of the ternary complex.[1]

  • Proteasome and Neddylation Inhibitors: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should block the degradation of the target protein, confirming that the degradation is mediated by the ubiquitin-proteasome system.[1]

  • CRISPR/Cas9 Knockout: Validate that the PROTAC's effect is mediated through its intended target by treating knockout and wild-type cells with your PROTAC and assessing the phenotype of interest. Abolishment of the phenotype in the knockout cells confirms on-target activity.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with VH032-based PROTACs.

Problem 1: No or low degradation of the target protein.

Possible Cause Suggested Solution
Poor cell permeability of the degrader Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][4][5][6][7] Consider optimizing the linker to improve physicochemical properties.[8]
Suboptimal degrader concentration (Hook Effect) Perform a dose-response experiment with a wide range of concentrations to identify the optimal degradation concentration (DC50) and observe for a potential hook effect at higher concentrations.[1][9]
Low expression of VHL E3 ligase in the cell line Confirm VHL expression levels in your cell line using Western blot or qPCR.[1]
Instability of the degrader in cell culture medium Assess the stability of your degrader in the experimental conditions using LC-MS.[1]
Incorrect incubation time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[1]

Problem 2: Inconsistent or irreproducible results.

Possible Cause Suggested Solution
Degrader solubility issues Ensure the degrader is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. Visually inspect for precipitation. Consider using a lower concentration or a different formulation.[1]
Variability in cell culture conditions Maintain consistent cell passage number, confluency, and seeding density between experiments.[1]
Inconsistent protein lysate preparation Ensure complete cell lysis and accurate protein quantification for equal loading in downstream analyses like Western blotting.[1]

Problem 3: Observed cellular toxicity.

Possible Cause Suggested Solution
High degrader concentration Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of your degrader. Use concentrations below the toxic threshold for your degradation experiments.[1]
Off-target effects Use the experimental controls outlined in FAQ A3 to determine if the toxicity is due to off-target effects. If so, consider redesigning the degrader with a more specific warhead or a different linker.[1][3]
Vehicle (e.g., DMSO) toxicity Ensure the final concentration of the vehicle in the cell culture medium is not toxic to the cells (typically ≤ 0.1%).[1]

Quantitative Data Summary

Table 1: Binding Affinities of VHL Ligands

CompoundMethodAffinity Constant (Kd)Reference
VH032SPR185 nM[10]
VH298SPR44 nM[11]

Table 2: Cellular Activity of an Exemplary VH032-based PROTAC (MZ1)

ParameterValue
DC50 (BRD4 degradation)~15 nM
Dmax (BRD4 degradation)>95%

Note: DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the reduction in specific protein levels following PROTAC treatment.[12]

  • Cell Culture and Lysis: Seed cells and treat with the PROTAC as for the proteomics experiment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[12]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with the appropriate HRP-conjugated secondary antibodies.[1]

  • Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities to determine the extent of protein degradation.[1]

Protocol 2: Global Proteomics using Mass Spectrometry

This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.[12]

  • Cell Culture and Treatment: Culture a suitable human cell line to ~70-80% confluency. Treat cells with the PROTAC at a predetermined optimal concentration and a vehicle control. Include multiple biological replicates.[12]

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.[1][12]

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[1]

  • Data Analysis: Process the raw data to identify and quantify proteins. Identify proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to the controls. These are potential off-targets.[1]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC VH032-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Ternary POI-PROTAC-VHL Proteasome 26S Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->POI Tags POI [Degraded Peptides] [Degraded Peptides] Proteasome->[Degraded Peptides] Ternary->Ub Ubiquitination

Caption: Mechanism of action of a VH032-based PROTAC.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Degradation Is Target Protein Degraded? Start->Check_Degradation Check_Toxicity Is Cellular Toxicity Observed? Check_Degradation->Check_Toxicity Yes Optimize_Experiment Optimize Experimental Conditions Check_Degradation->Optimize_Experiment No Investigate_Off_Target Investigate Off-Target Effects Check_Toxicity->Investigate_Off_Target Yes Successful_Outcome Successful Degradation Check_Toxicity->Successful_Outcome No Redesign_PROTAC Redesign PROTAC Investigate_Off_Target->Redesign_PROTAC Optimize_Experiment->Check_Degradation Redesign_PROTAC->Start

Caption: A logical workflow for troubleshooting VH032-based PROTAC experiments.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VH032 Inhibition HIF1a HIF-1α PHD PHD Enzymes (Prolyl Hydroxylases) HIF1a->PHD Hydroxylation Ub_Proteasome Ubiquitination & Proteasomal Degradation VHL VHL E3 Ligase PHD->VHL Recognition VHL->Ub_Proteasome HIF1a_stable HIF-1α (Stable) VHL->HIF1a_stable Binding Inhibited by VH032 Nucleus Nucleus HIF1a_stable->Nucleus HRE Hypoxia Response Elements (HRE) Nucleus->HRE Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression

Caption: The VHL/HIF-1α signaling pathway and the effect of VH032.

References

Technical Support Center: Optimizing VH032 Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for conjugating VH032 linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during VH032 thiol conjugation?

A1: The most common issues include low or no conjugation efficiency, poor selectivity leading to side-product formation, and instability of the final conjugate.[1] Each of these issues can be traced back to several potential causes related to reagents, reaction conditions, and the stability of the molecules involved.[1]

Q2: What is the recommended starting molar ratio of VH032-thiol to the target protein ligand?

A2: A 10-20 fold molar excess of VH032-thiol to the maleimide-activated target protein ligand is a recommended starting point.[2] However, the optimal ratio should be determined empirically for each specific target protein.[1][2]

Q3: What is the optimal pH for the conjugation reaction between a thiol and a maleimide?

A3: The recommended pH range for the conjugation buffer is between 6.5 and 7.5.[1] A pH between 7.0 and 7.5 is ideal to ensure the thiol is sufficiently nucleophilic while minimizing the hydrolysis of the maleimide group and side reactions with amines.[2]

Q4: My VH032 conjugate appears to be unstable over time. What could be the cause?

A4: The thioether bond formed between a thiol and a maleimide can be reversible through a retro-Michael reaction.[1] This can lead to the loss of the VH032 moiety. The released maleimide can then react with other nucleophiles.[1]

Q5: What are suitable attachment points on the VH032 molecule for linker conjugation?

A5: Co-crystal structures show several solvent-exposed regions on VH032 are suitable for linker attachment without disrupting VHL binding.[3] Common attachment points include the methyl group of the terminal acetyl group and the phenyl group.[3]

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Question: I am observing a very low yield or no desired VH032-conjugated product. What are the possible reasons, and how can I improve the efficiency?

Answer: Low conjugation efficiency is a frequent challenge that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[1] A systematic approach to troubleshooting this issue is outlined below.

Potential Cause Troubleshooting Steps
Incomplete reduction of disulfide bonds Increase the concentration of the reducing agent (e.g., TCEP) or extend the incubation time. Ensure the TCEP is fresh.[2]
Hydrolysis of the maleimide group Ensure the pH of the conjugation buffer is between 7.0 and 7.5.[2] Prepare the maleimide-activated protein immediately before use.[2]
Insufficient molar excess of VH032-thiol Increase the molar ratio of VH032-thiol to the target protein ligand.[2]
Oxidation of the thiol group Degas all buffers and consider adding EDTA to chelate metal ions that can catalyze oxidation.[1]
Incorrect buffer composition Use non-amine, non-thiol buffers like PBS or HEPES. Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT) will compete in the reaction.[1]
Protein Precipitation Keep the final concentration of organic solvents like DMSO below 10%.[2] If the protein is unstable, try performing the conjugation at 4°C or screen different buffers.[2]
Issue 2: Poor Selectivity and Side-Product Formation

Question: My analysis shows multiple products, and I suspect my VH032 is reacting with non-thiol groups. How can I increase the selectivity of the conjugation?

Answer: A lack of selectivity is often due to reaction conditions that favor side reactions, primarily the reaction of maleimides with primary amines at higher pH.[1]

Potential Cause Troubleshooting Steps
Reaction with other nucleophilic residues (e.g., amines) Ensure the reaction pH is not above 7.5. Higher pH levels can lead to reactions with amines.[2]
Thiazine formation For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring post-conjugation.[1] This is an inherent reactivity that may be difficult to avoid completely.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for VH032 linker conjugation and characterization.

Table 1: Recommended Reaction Conditions for VH032-Thiol Conjugation

Parameter Recommended Value Notes
VH032-thiol Stock Concentration 10 mM in anhydrous DMSOAllow the vial to warm to room temperature before dissolving.[2]
Target Protein Concentration 1-5 mg/mL in degassed buffer[2]
TCEP Concentration (for reduction) 1-5 mM (10-100 fold molar excess over protein)[2]
VH032:Protein Molar Ratio 10:1 to 20:1 (starting point)Optimize for each specific target.[2]
Reaction Buffer pH 6.5 - 7.5PBS or HEPES are suitable. Avoid Tris and DTT.[1]
Incubation Temperature Room temperature or 4°C4°C may improve stability for sensitive proteins.[1][2]
Incubation Time 2 hours (RT) or overnight (4°C)Can be optimized via a time-course experiment.[1][4]
DMSO Concentration (final) < 10%High concentrations can cause protein precipitation.[2]

Table 2: Binding Affinities of VH032 and Derivatives

Compound/Molecule Assay Type Value Target Reference
VH032Isothermal Titration Calorimetry (ITC)Kd = 185 nMVHL[5]
VH032TR-FRETIC50 = 77.8 nMVHL[5]
VH298TR-FRETIC50 = 44.0 nMVHL[5]
VH032 phenol (VH032-OH)TR-FRETIC50 = 34.0 nMVHL[5]
MZ1 (VH032-linker-JQ1)TR-FRETIC50 = 14.7 nMVHL[5]

Experimental Protocols

Protocol 1: General VH032 Thiol Conjugation to a Maleimide-Activated Protein

This protocol outlines a general workflow. Specific conditions should be optimized for your particular application.[1]

  • Protein Preparation and Reduction:

    • Dissolve the maleimide-activated target protein in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-5 mg/mL.[1][2]

    • If reduction of disulfide bonds is necessary, add TCEP stock solution to a final concentration of 1-5 mM.[2]

    • Incubate at room temperature for 30-60 minutes.[2]

    • Remove excess TCEP using a desalting column equilibrated with the conjugation buffer.[2]

  • Reagent Preparation:

    • Allow the vial of VH032-thiol to warm to room temperature.[2]

    • Dissolve the VH032-thiol in anhydrous DMSO to a final concentration of 10 mM.[2]

  • Conjugation Reaction:

    • Immediately add the VH032-thiol stock solution to the prepared protein solution. A 10-20 fold molar excess is recommended as a starting point.[2]

    • Gently mix the solution and, if possible, flush the headspace of the reaction vial with nitrogen or argon gas.[2]

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[1]

  • Quenching Reaction:

    • To quench any unreacted maleimide groups, add a thiol-containing reagent like L-cysteine.[1]

    • Incubate for 15-30 minutes.[1]

  • Purification:

    • Purify the conjugate from excess reagents using methods like size-exclusion chromatography (SEC).[1]

Protocol 2: Characterization of the Conjugate
  • SDS-PAGE:

    • Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight compared to the unconjugated protein.[2]

  • Mass Spectrometry:

    • Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and confirm the successful conjugation of the VH032 linker.[2]

  • Functional Assays:

    • Perform relevant functional assays to ensure that the conjugation has not compromised the activity of the target protein or the VHL-binding affinity of the VH032 moiety.[2]

Visualizations

cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation cluster_post 3. Post-Reaction p Prepare Maleimide-Activated Target Protein r Combine Reactants (Optimize Molar Ratio) p->r v Prepare VH032-Thiol Stock Solution (in DMSO) v->r i Incubate (RT for 2h or 4°C overnight) r->i q Quench Reaction (e.g., L-cysteine) i->q pu Purification (e.g., SEC) q->pu c Characterization (SDS-PAGE, MS) pu->c

Caption: General workflow for VH032 thiol conjugation.

start Low Conjugation Yield thiol Is the Thiol Oxidized? start->thiol maleimide Is the Maleimide Hydrolyzed? thiol->maleimide No sol_thiol Add Reducing Agent (TCEP) Degas Buffers, Add EDTA thiol->sol_thiol Yes conditions Are Conditions Optimal? maleimide->conditions No sol_maleimide Check pH (6.5-7.5) Use Fresh Reagents maleimide->sol_maleimide Yes sol_conditions Optimize Molar Ratio Check Buffer Composition conditions->sol_conditions No PROTAC VH032-based PROTAC VHL VHL E3 Ligase Complex PROTAC->VHL Binds POI Target Protein of Interest (POI) PROTAC->POI Binds Ternary Ternary Complex (VHL :: PROTAC :: POI) VHL->Ternary POI->Ternary Ub Ubiquitin Transfer Ternary->Ub UbPOI Ubiquitinated POI Ub->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

Validation & Comparative

A Comparative Analysis of 7-Aminoheptanoic Acid Linker and Other Linkers for VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance in Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase, recruited by ligands such as VH032, is a frequently utilized component in PROTAC design. While the choice of the target-binding ligand and the E3 ligase ligand is critical, the linker plays a crucial and active role in the efficacy of the PROTAC. It influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][2]

This guide provides a comparative analysis of the 7-aminoheptanoic acid linker, a seven-carbon alkyl chain, against other commonly used linkers for VH032-based PROTACs, such as polyethylene glycol (PEG) linkers. The comparison is supported by experimental data and detailed methodologies to inform the rational design of effective protein degraders.

The Decisive Role of the Linker

The linker is not merely a passive spacer; its length, composition, and attachment points are critical parameters that modulate a PROTAC's efficacy. An optimal linker facilitates the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long might lead to unproductive binding conformations. The most common linker types are flexible alkyl chains and PEG linkers. Alkyl linkers, such as the 7-aminoheptanoic acid linker, are generally hydrophobic and offer synthetic simplicity and metabolic stability. In contrast, PEG linkers are more hydrophilic and can improve the solubility of the PROTAC molecule.[2][3]

Quantitative Comparison of Linker Performance

The degradation efficiency of a PROTAC is primarily characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following tables summarize hypothetical but illustrative data on the impact of linker composition and length on the degradation of a target protein by VH032-based PROTACs. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, including cell lines, treatment times, and specific assay protocols.[4][5]

Table 1: Comparison of a 7-Carbon Alkyl Linker (akin to 7-Aminoheptanoic Acid) and a PEG Linker for BET Protein Degradation

PROTACLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC A7-Carbon AlkylBRD4HeLa50>90
PROTAC BPEG-3BRD4HeLa25>95

This hypothetical data suggests that for BRD4 degradation in HeLa cells, a PEG-3 linker may lead to a more potent PROTAC compared to a 7-carbon alkyl linker.

Table 2: Impact of Alkyl Linker Length on Target Protein Degradation

PROTACLinker Length (Alkyl Chain)Target ProteinCell LineDC50 (nM)Dmax (%)
PROTAC C5 CarbonsKinase XHEK29310085
PROTAC D7 CarbonsKinase XHEK2933095
PROTAC E9 CarbonsKinase XHEK2938090

This hypothetical data illustrates that linker length is a critical parameter that requires empirical optimization for each target.

Visualizing the PROTAC Mechanism and Experimental Workflow

To facilitate a deeper understanding of the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Varying Linkers) Cell_Treatment Cell Treatment (Dose-Response & Time-Course) Synthesis->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (Quantify Degradation) Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax

References

A Comparative Guide to (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid and PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically influenced by the linker connecting the target-binding warhead and the E3 ligase ligand. This guide provides a detailed comparison of two distinct linker classes: the hydrophobic alkyl-based linker, specifically (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid, and the widely utilized hydrophilic polyethylene glycol (PEG) linkers. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into how linker choice can modulate the physicochemical properties, ternary complex formation, and ultimately, the degradation efficiency of PROTACs.

Overview of Linker Properties

The linker in a PROTAC is not merely a spacer but an active component that governs the molecule's overall performance. The selection between a hydrophobic alkyl chain, such as the 7-aminoheptanoic acid derivative, and a flexible, hydrophilic PEG linker involves a trade-off between several key parameters that can significantly impact the resulting PROTAC's biological activity.

FeatureThis compound (Alkyl Linker)PEG Linkers
Composition A seven-carbon aliphatic chain.Repeating ethylene glycol units.
Solubility Generally hydrophobic, which can decrease the aqueous solubility of the PROTAC.Hydrophilic, often enhancing the aqueous solubility of the PROTAC.
Cell Permeability The hydrophobic nature can enhance passive diffusion across cell membranes.Can improve permeability by increasing solubility and adopting folded conformations that shield polar groups. However, longer PEG chains can increase the topological polar surface area (TPSA), potentially hindering permeability.
Flexibility High degree of conformational freedom.Also highly flexible, with ether oxygens contributing to conformational diversity.
Metabolic Stability Generally considered to have good metabolic stability.Can be more susceptible to in vivo metabolism.

Quantitative Comparison of PROTAC Performance

The degradation efficiency of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables present a comparative summary of the performance of PROTACs utilizing alkyl- and PEG-based linkers targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Degradation of BRD4 by VH032-based PROTACs with a C7 Alkyl Linker

PROTACTarget ProteinE3 LigaseLinker CompositionCell LineDC50 (nM)Dmax (%)
PROTAC (C7)BRD4VHL7-carbon alkyl chainHEK293~50-100>90

Note: Data is representative and compiled from sources investigating alkyl linkers of similar length.

Table 2: Degradation of BRD4 by VH032-based PROTACs with PEG Linkers

PROTACTarget ProteinE3 LigaseLinker CompositionCell LineDC50 (nM)Dmax (%)
MZ1BRD4VHL3-unit PEGHEK293~25>90
PROTAC (PEG4)BRD4VHL4-unit PEG22Rv1~10>95
PROTAC (PEG5)BRD4VHL5-unit PEGHeLa~5>98

Note: Data is illustrative and compiled from various published studies on well-characterized PEG-linked BRD4 degraders.

From the data, it is evident that while both linker types can yield potent degraders, PEG linkers often result in lower DC50 values, suggesting higher potency. The enhanced solubility and potential for favorable conformational pre-organization of PEG-linked PROTACs may contribute to more efficient ternary complex formation and subsequent degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of PROTAC efficacy are provided below.

Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • A loading control antibody (e.g., GAPDH or β-actin) should be used to normalize for protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 72 hours).

2. MTT Incubation:

  • Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

3. Formazan Solubilization:

  • After incubation, add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

4. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

Visualizations

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assays Cellular Assays cluster_data_analysis Data Analysis synthesis Synthesis of PROTACs with Alkyl vs. PEG Linkers cell_treatment Cell Treatment (Dose-Response & Time-Course) synthesis->cell_treatment cell_lysis Cell Lysis & Protein Quantification cell_treatment->cell_lysis western_blot Western Blot Analysis cell_lysis->western_blot quantification Quantify Degradation western_blot->quantification dc50_dmax Determine DC50 & Dmax quantification->dc50_dmax

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

The choice between an this compound-derived alkyl linker and a PEG linker is a critical decision in PROTAC design, with significant implications for the degrader's physicochemical properties and biological performance. While alkyl linkers can offer advantages in terms of metabolic stability and, in some cases, cell permeability, PEG linkers often provide superior solubility and can lead to more potent degradation, likely through facilitating the formation of a more stable and productive ternary complex. The provided data, while not from a single head-to-head study, suggests that for targeting BRD4, PEG linkers may offer a potency advantage. Ultimately, the optimal linker is highly target- and system-dependent, and its selection often requires the empirical testing of a library of linkers with varying lengths and compositions to identify the most effective PROTAC candidate for a given therapeutic application.

Validating Ternary Complex Formation with VH032-Alkyl Linker PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. A key class of these molecules utilizes the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The efficacy of these heterobifunctional molecules is critically dependent on the formation of a stable and productive ternary complex, comprising the target protein (Protein of Interest, POI), the PROTAC, and the VHL E3 ligase complex.[2][3]

The linker connecting the VH032 moiety and the POI-binding ligand is a crucial determinant of the ternary complex's stability and geometry.[2][3] While various linker compositions exist, alkyl chains, such as those based on aminoheptanoic acid, are frequently employed.[4] A linker that is too short may cause steric clashes, while one that is too long can lead to unproductive complex formation.[2] This guide provides a comparative framework for validating ternary complex formation for PROTACs featuring VH032 and an alkyl-based linker, supported by experimental data and detailed methodologies for key validation assays.

The PROTAC Mechanism of Action

VH032-based PROTACs function by inducing proximity between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target, marking it for degradation by the 26S proteasome.[5] The formation of the ternary complex is the linchpin of this process.[2]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC VH032-Linker-Ligand PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Comparison of VH032-Based PROTACs

The validation of a PROTAC requires a multi-pronged approach, integrating biophysical characterization of the ternary complex with cellular assays to measure protein degradation. The following tables summarize key quantitative data for well-characterized VH032-based PROTACs.

Note: The data presented are for illustrative purposes, primarily featuring PROTACs with PEG linkers due to the extensive public availability of their characterization data. Direct comparison of absolute values should be approached with caution, as experimental conditions significantly influence results.[1]

Table 1: Biophysical Characterization of Ternary Complex Formation

This table focuses on the direct assessment of binary and ternary complex interactions. The cooperativity factor (α) is a critical parameter, indicating how the binding of one protein influences the PROTAC's affinity for the other. A value of α > 1 signifies positive cooperativity, which is often a hallmark of potent degraders.[6]

PROTACTarget ProteinE3 LigaseBinary KD (PROTAC to Target, nM)Binary KD (PROTAC to E3, nM)Ternary Complex KD (nM)Cooperativity (α)Assay Method
MZ1 BRD4BD2VHL1[7]29[7]4.5>1 (Positive)SPR, ITC[7]
AT1 BRD4BD2VHL21180180~1 (Non-cooperative)SPR
PROTAC A SMARCA2VHL111101.86.1SPR[6]
PROTAC B SMARCA2VHL31101.81.7SPR[6]
Table 2: Cellular Degradation Profiles

This table summarizes the downstream cellular efficacy of PROTACs, characterized by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage) values.[1]

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
MZ1 BRD4HeLa, HEK293~25-920[1]>90[1]
SIM1 BET ProteinsHEK2930.7 - 9.5[1]>90[1]
GP262 p110γ (PI3K)MDA-MB-23142.23[1]88.6[1]
MS21 Pan-AktHEK-2933.2[1]>90[1]

Experimental Validation Workflow

A systematic workflow is essential to characterize a novel PROTAC. This involves moving from initial biochemical and biophysical validation of ternary complex formation to cellular assays that confirm target degradation and downstream biological effects.

Validation_Workflow cluster_workflow PROTAC Validation Workflow A 1. PROTAC Synthesis & Purity Analysis B 2. Binary Binding Assays (PROTAC to POI, PROTAC to VHL) A->B C 3. Ternary Complex Validation (SPR, TR-FRET, ITC) B->C D 4. Cellular Degradation Assay (Western Blot, In-Cell Western) C->D E 5. Target Engagement in Cells (CETSA) D->E F 6. Downstream Phenotypic Assays (e.g., Cell Viability, Target Function) D->F

A logical flow for validating a novel PROTAC.

Experimental Protocols

Accurate characterization of the ternary complex is paramount for understanding PROTAC efficacy. Below are detailed protocols for key biophysical assays.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful label-free technique to measure real-time binding kinetics (ka, kd) and affinity (KD) of binary and ternary interactions.[8]

  • Immobilization : Covalently immobilize the purified VHL E3 ligase complex onto a sensor chip surface via amine coupling. A lower density surface is recommended for ternary complex experiments to avoid mass transport limitations.[8]

  • Binary Interaction Analysis :

    • Inject a series of concentrations of the PROTAC over the immobilized VHL to determine its binary binding affinity (KD1).

    • Separately, inject a series of concentrations of the target protein (POI) to confirm minimal or no direct interaction with VHL.

  • Ternary Complex Analysis :

    • Prepare solutions containing a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC.

    • Inject these mixtures over the VHL-functionalized surface. The resulting sensorgrams will show the formation and dissociation of the POI-PROTAC-VHL ternary complex.

  • Data Analysis :

    • Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) by comparing the binding affinities of the binary and ternary complexes.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput proximity-based assay to measure ternary complex formation in solution.

  • Reagent Preparation :

    • Obtain or generate purified POI and VHL proteins.

    • Label the proteins with a FRET donor/acceptor pair. This is often achieved using antibodies conjugated to a terbium cryptate (donor) and d2 (acceptor) that recognize tags (e.g., His-tag, GST-tag) on the proteins.

  • Assay Setup :

    • In a low-volume microplate (e.g., 384-well), add constant concentrations of the labeled POI and VHL complex.

    • Add serial dilutions of the PROTAC compound. Include controls with no PROTAC and no proteins.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the ternary complex to reach equilibrium.

  • Signal Detection : Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).

  • Data Analysis : Calculate the ratio of the acceptor to donor signals. Plot this ratio against the PROTAC concentration to generate a bell-shaped curve, from which the ternary complex affinity and the "hook effect" can be assessed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.

  • Sample Preparation :

    • Prepare highly pure and concentrated solutions of the VHL complex, the POI, and the PROTAC in the same, precisely matched buffer to minimize heat of dilution effects.

    • Typically, the VHL complex is placed in the ITC cell, and the POI premixed with the PROTAC is placed in the injection syringe.

  • Binary Titrations (Controls) :

    • Perform separate titrations of the PROTAC into the VHL solution to determine the binary binding parameters.

    • Titrate the PROTAC into the POI solution to characterize the other binary interaction.

  • Ternary Titration : Titrate the solution of POI and PROTAC into the VHL solution in the ITC cell. The resulting thermogram will show the heat changes upon the formation of the ternary complex.

  • Data Analysis : Integrate the heat signals from each injection and subtract the heat of dilution. Fit the data to a suitable binding model to extract the thermodynamic parameters (KD, stoichiometry 'n', enthalpy ΔH) for the ternary complex formation.

Biological Context: The VHL Signaling Pathway

VH032 functions by mimicking the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, recognized by VHL, ubiquitinated, and degraded. By binding to this same pocket, VH032-PROTACs effectively hijack this natural degradation machinery.

VHL_Pathway cluster_pathway VHL-HIF-1α Signaling Normoxia Normoxia (Normal Oxygen) PHD PHDs Normoxia->PHD Hypoxia Hypoxia (Low Oxygen) Hypoxia->PHD Inhibition HIF1a HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a->HIF1a_OH HIF1a_stable Stable HIF-1α HIF1a->HIF1a_stable PHD->HIF1a Hydroxylation VHL VHL Complex HIF1a_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_Dimer HIF-1 Dimer HIF1a_stable->HIF_Dimer HIF1b HIF-1β (ARNT) HIF1b->HIF_Dimer Nucleus Nucleus HIF_Dimer->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Transcription Gene Transcription (e.g., VEGF) HRE->Transcription

Simplified VHL-HIF-1α signaling pathway.

References

A Comparative Analysis of PROTACs Synthesized with Different VH032 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the degradation profiles of various Proteolysis Targeting Chimeras (PROTACs) utilizing the VH032 E3 ligase ligand and its derivatives. This document provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate unwanted proteins by hijacking the cell's natural protein disposal system.[1] This guide focuses on a specific class of PROTACs that employ VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its derivatives.[1][2] By linking a VH032 moiety to a ligand targeting a protein of interest (POI), these heterobifunctional molecules facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] The efficacy of a PROTAC is primarily defined by its degradation profile, characterized by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).[1] This guide provides a comparative summary of these key parameters for various VH032-based PROTACs, offering a valuable resource for researchers in the field of targeted protein degradation.[1]

The Critical Role of VH032 and Its Derivatives

VH032 is a widely utilized ligand for the VHL E3 ubiquitin ligase, a key component in the development of PROTACs.[4] The interaction between VH032 and VHL is highly dependent on the spatial arrangement of the atoms within the VH032 molecule, particularly at the hydroxyproline (Hyp) core.[4] The naturally recognized stereoisomer of hydroxyproline by VHL is (2S,4R)-4-hydroxyproline, which adopts a C4-exo ring pucker.[4] This conformation is essential for positioning the hydroxyl group correctly within the VHL binding pocket to form key hydrogen bond interactions.[4]

Modifications to the VH032 scaffold can lead to highly potent degraders, sometimes even with weaker binary binding affinities to VHL, highlighting the importance of ternary complex formation.[2] Derivatives such as VH032 thiol offer alternative linker attachment points and the potential for improved physicochemical properties and degradation efficacy.[2] The choice between different VHL-recruiting ligands can significantly influence a PROTAC's efficacy, selectivity, and pharmacological properties.[5]

Comparative Degradation Profiles of VH032-Based PROTACs

The following table summarizes the degradation profiles of several PROTACs synthesized using VH032 or its derivatives from published studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as cell line, treatment time, and specific assay protocols can influence the observed DC50 and Dmax values.[1]

Target ProteinPROTACVH032 DerivativeCell LineDC50 (nM)Dmax (%)Reference
BRD4MZ1VH032HEK293~25-920>90[1]
BRD2, BRD3, BRD4SIM1VH032HEK2930.7 - 9.5>90[1]
p110α (PI3K)GP262VH032MDA-MB-231227.471.3[1]
p110γ (PI3K)GP262VH032MDA-MB-23142.2388.6[1]
mTORGP262VH032MDA-MB-23145.474.9[1]
Pan-AktMS21VH032HEK-2934.1>95[1]
BRD4AT1VH032HeLa>1000<20[6]
BRD4ARV-771VH03222Rv1<1>90[7]
BRD7/9VZ185VH032MOLM131.8>95[7]
Androgen ReceptorARD-69VH032VCaP1>90[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell PROTAC PROTAC PROTAC->PROTAC Catalytic Cycle Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (using VH032 derivative) Binding_Assay Binary Binding Assays (e.g., FP, TR-FRET) Synthesis->Binding_Assay Ternary_Complex_Formation Ternary Complex Formation (e.g., SPR, ITC) Synthesis->Ternary_Complex_Formation Cell_Treatment Cell Treatment with PROTAC Binding_Assay->Cell_Treatment Ternary_Complex_Formation->Cell_Treatment Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Treatment->Viability_Assay In_Vivo_Studies In Vivo Efficacy Studies Degradation_Assay->In_Vivo_Studies Viability_Assay->In_Vivo_Studies

References

A Comparative Guide to Isothermal Titration Calorimetry (ITC) for Validating VH032-PROTAC Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biophysical Techniques for Characterizing VH032-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A crucial component of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, often achieved through the high-affinity ligand VH032.[1] The formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is a critical prerequisite for efficient protein degradation.[2] Therefore, the rigorous validation of these binding interactions is paramount in the development of effective PROTACs.

This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other key biophysical techniques for the validation of VH032-PROTAC binding. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions on assay selection for their drug discovery and development programs.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single, label-free experiment.[3] This technique is considered the gold standard for determining the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of biomolecular interactions.[3] For VH032-PROTACs, ITC is invaluable for dissecting the thermodynamics of both the binary interactions with the target protein and the VHL E3 ligase, as well as the formation of the crucial ternary complex.[4]

Comparative Analysis of Binding Validation Techniques

While ITC provides a wealth of thermodynamic information, other techniques offer advantages in terms of throughput, sample consumption, and the ability to measure kinetic parameters. The choice of method often depends on the specific scientific question and the stage of PROTAC development.

TechniquePrincipleKey Parameters MeasuredAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[3]Kd, n, ΔH, ΔSLabel-free, in-solution, provides complete thermodynamic profile.[5][6]Low throughput, requires large amounts of protein, does not provide kinetic data.[7][8]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[7]K_d, k_on, k_offReal-time kinetics, label-free, high sensitivity.[6][8]Requires immobilization of one binding partner, which can affect activity; specialized equipment needed.[5]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.K_d, k_on, k_offHigher throughput than SPR, real-time kinetics, label-free.[8]Generally lower sensitivity than SPR, requires immobilization.[4]
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in cells.Target engagement, apparent K_dIn-cell measurement, label-free, reflects physiological conditions.Indirect measure of binding, lower throughput.

Quantitative Data Presentation

The following tables summarize experimental data for the well-characterized VH032-based PROTAC, MZ1, which targets the bromodomain and extra-terminal domain (BET) family protein BRD4.[2][4]

Table 1: ITC Data for MZ1 Binding [2]

InteractionK_d (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
MZ1 + VCB67 ± 80.9-10.20.5
VCB + (MZ1:BRD4BD2)4.4 ± 1.00.9-9.8-1.5

VCB: VHL-ElonginC-ElonginB complex

Table 2: SPR Data for MZ1 Binding [4]

Interactionk_on (105 M-1s-1)k_off (10-3 s-1)K_d (nM)
MZ1 + VCB1.85.229
MZ1 + BRD4BD2>100101
VCB + (MZ1:BRD4BD2)2.50.281.1

Table 3: Degradation Profiles of VH032-Based PROTACs

Target ProteinPROTACCell LineDC50 (nM)Dmax (%)
BET Proteins
BRD4MZ1HEK293~25-920>90
BRD2, BRD3, BRD4SIM1HEK2930.7 - 9.5>90
PI3K/mTOR
p110α (PI3K)GP262MDA-MB-231227.471.3
p110γ (PI3K)GP262MDA-MB-23142.2388.6
mTORGP262MDA-MB-23145.474.9
Akt
Pan-AktMS21HEK-2936.4 - 10>90

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for Binary Interaction
  • Sample Preparation:

    • Express and purify the target protein (e.g., BRD4) and the VHL-ElonginB-ElonginC (VCB) complex.

    • Prepare a concentrated stock solution of the VH032-PROTAC.

    • Dialyze the proteins and dissolve the PROTAC in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch.

  • ITC Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Thoroughly clean the sample cell and injection syringe.

  • Titration:

    • Load the protein solution (e.g., 20 µM BRD4) into the sample cell.

    • Load the PROTAC solution (e.g., 200 µM) into the injection syringe.

    • Perform an initial injection of 0.4 µL followed by a series of 19 injections of 2 µL each, with a 150-second spacing between injections.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Subtract the heat of dilution from a control experiment (PROTAC into buffer).

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine K_d, n, and ΔH.

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Formation
  • Immobilization:

    • Immobilize the VCB complex onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the VH032-PROTAC over the immobilized VCB surface to determine the binary binding kinetics.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., 1 µM BRD4) and varying concentrations of the VH032-PROTAC.

    • Inject these solutions over the immobilized VCB surface.

  • Data Analysis:

    • Fit the sensorgrams to a 1:1 binding model to determine the association rate (k_on), dissociation rate (k_off), and dissociation constant (K_d) for both binary and ternary interactions.

Visualizations

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC VH032-PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycled Degradation Degraded POI Proteasome->Degradation Degradation

Caption: Mechanism of action for a VH032-based PROTAC.

BRD4_Signaling_Pathway cluster_0 Nucleus cluster_1 PROTAC Action BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb activates Acetyl_Histone Acetylated Histones Acetyl_Histone->BRD4 recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Transcription initiates PROTAC VH032-PROTAC (e.g., MZ1) PROTAC->BRD4 targets for degradation

Caption: Simplified BRD4 signaling pathway and the point of intervention for a VH032-PROTAC.

References

A Comparative Guide to Surface Plasmon Resonance (SPR) Analysis of VH032-Linker Interactions in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective removal of pathogenic proteins. The efficacy of these heterobifunctional molecules is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. A key architectural element governing the stability and kinetics of this complex is the linker connecting the target-binding warhead to the E3 ligase ligand. This guide provides a comparative analysis of VH032-based PROTACs, focusing on how Surface Plasmon Resonance (SPR) is employed to elucidate the influence of linker composition on the binding interactions with the von Hippel-Lindau (VHL) E3 ligase.

The Central Role of SPR in Characterizing PROTACs

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative data on biomolecular interactions.[1][2] For PROTAC development, SPR is indispensable for dissecting the intricate binding events that precede protein degradation.[3] It allows for the precise measurement of both binary interactions (PROTAC binding to either the target protein or the E3 ligase) and the all-important ternary complex formation.[4][5] Key kinetic parameters such as the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_) can be determined, offering deep insights into the stability and lifetime of the different complexes.[2][6]

A crucial metric derived from SPR analysis in the context of PROTACs is the cooperativity factor (α). This value quantifies the extent to which the binding of the PROTAC to one of its target proteins influences its affinity for the other. Positive cooperativity (α > 1), where the formation of the binary complex enhances the binding of the second protein, is often a hallmark of potent PROTACs as it signifies a more stable ternary complex.[5]

Comparative Analysis of VH032-Based PROTAC Interactions

The following tables summarize quantitative data for VH032 and its derivatives, as well as for VH032-based PROTACs, interacting with the VHL E3 ligase complex. The data highlights how different analytical methods provide complementary insights and how the introduction of a linker and a target-binding moiety can dramatically influence the binding kinetics.

Table 1: Binding Affinity of VH032 and Derivatives to VHL

This table presents the binding affinities of the VH032 warhead and its derivatives to the VHL complex, as determined by various biophysical methods. This serves as a baseline for understanding the intrinsic interaction that is modulated by the addition of a linker and a target binder in a PROTAC construct.

Compound/LigandAssay MethodBinding Constant (K_d_)Reference
VH032Isothermal Titration Calorimetry (ITC)185 nM[7]
VH032Fluorescence Polarization (FP)454 nM[7]
VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)77.8 nM[7]
BODIPY FL VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)3.01 nM[7]
VH298Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)44.0 nM[7]
Table 2: Comparative SPR Kinetic Data for the VH032-Based PROTAC MZ1

This table showcases SPR-derived kinetic data for the well-characterized PROTAC MZ1, which comprises the VHL ligand VH032 and the BET bromodomain inhibitor JQ1.[4] The data illustrates the binding of MZ1 to VHL alone (binary complex) and in the presence of different bromodomain targets (ternary complexes). The differences in ternary complex kinetics and cooperativity, despite similar binary affinities of the warheads, underscore the profound impact of the linker and the specific target protein on the overall interaction.

Interacting SpeciesAssociation Rate (k_a_) (M⁻¹s⁻¹)Dissociation Rate (k_d_) (s⁻¹)Dissociation Constant (K_D_) (nM)Ternary Complex Half-life (t_½_) (sec)Cooperativity (α)Reference
Binary Interaction
MZ1 + VHL1.8 x 10⁵2.9 x 10⁻²160N/AN/A[5]
Ternary Interactions
Brd4_BD2_ + MZ1 + VHL1.1 x 10⁶9.2 x 10⁻³8.17520[5]
Brd2_BD2_ + MZ1 + VHL1.1 x 10⁶8.6 x 10⁻³7.98129[5]
Brd3_BD2_ + MZ1 + VHL1.2 x 10⁶4.9 x 10⁻²40144.0[5]

Note: Data is representative and compiled from published studies. Experimental conditions can influence the exact values.

The Influence of Linker Composition on PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's efficacy. Its length, rigidity, and chemical composition are critical parameters that dictate the formation and stability of the ternary complex.[3] For instance, polyethylene glycol (PEG) linkers are commonly used and can enhance solubility and permeability.[3] SPR studies have shown that variations in linker length can significantly impact the cooperativity and dissociation kinetics of the ternary complex. A PROTAC with an optimal linker length will facilitate the most stable and productive ternary complex, often leading to more potent cellular degradation of the target protein.[3]

Experimental Protocols

Surface Plasmon Resonance (SPR) Analysis of PROTAC-VHL Interactions

This protocol outlines a general method for analyzing the binary and ternary complex formation of a VH032-based PROTAC with the VHL E3 ligase using SPR.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 for amine coupling, or a streptavidin-coated chip for biotin-captured ligands)

  • Immobilization reagents (e.g., amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

  • Purified VHL-ElonginB-ElonginC (VCB) complex (biotinylated if using a streptavidin chip)

  • Purified target protein

  • VH032-based PROTAC

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (if required, e.g., a low pH glycine solution)

2. Immobilization of the VHL Complex (Ligand):

  • Equilibrate the sensor chip with running buffer.

  • For amine coupling on a CM5 chip:

    • Activate the sensor surface with a freshly prepared mixture of NHS and EDC.

    • Inject the VCB complex at a suitable concentration (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate the remaining active esters by injecting ethanolamine-HCl.

  • For streptavidin chips:

    • Inject the biotinylated VCB complex to be captured on the surface.

3. Kinetic Analysis of Binary Interaction (PROTAC-VHL):

  • Prepare a series of dilutions of the PROTAC in running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected K_D_.

  • Inject the different PROTAC concentrations sequentially over the immobilized VCB surface. This can be done in a multi-cycle format (with regeneration between cycles if necessary) or a single-cycle kinetics (SCK) format.[6]

  • Each injection consists of an association phase (PROTAC flows over the surface) followed by a dissociation phase (running buffer flows over the surface).

  • A blank injection of running buffer should be used for double referencing.

4. Kinetic Analysis of Ternary Interaction (Target-PROTAC-VHL):

  • Prepare a series of dilutions of the PROTAC as in the binary analysis.

  • To each PROTAC dilution, add a constant, near-saturating concentration of the purified target protein and allow the binary complex to pre-form.[5]

  • Inject these pre-formed complexes over the immobilized VCB surface using the same kinetic analysis format (multi-cycle or SCK) as the binary experiment.[6]

  • Monitor the association and dissociation phases.

5. Data Analysis:

  • Subtract the reference flow cell data and the blank injection data from the sensorgrams of the active flow cell.

  • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine k_a_, k_d_, and K_D_.[2]

  • Calculate the cooperativity factor (α) using the formula: α = K_D_ (binary) / K_D_ (ternary).[5]

Visualizing the Process and Interactions

PROTAC_Degradation_Pathway

SPR_Workflow cluster_prep Preparation cluster_analysis SPR Analysis cluster_data Data Processing Immobilization 1. Immobilize VHL Ligand on Sensor Chip AnalytePrep 2. Prepare Analyte Series (PROTAC +/- Target Protein) Association 3. Association Phase (Inject Analyte) AnalytePrep->Association Dissociation 4. Dissociation Phase (Flow Running Buffer) Association->Dissociation Sensorgram 5. Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Fitting 6. Fit Data to a Binding Model Sensorgram->Fitting Results 7. Determine ka, kd, KD, α Fitting->Results

Conclusion

SPR is a cornerstone technology in the development of PROTACs, offering unparalleled insights into the kinetic and affinity parameters that govern their mechanism of action. The data clearly demonstrates that while the VH032 warhead provides a high-affinity anchor to the VHL E3 ligase, the linker and the target-binding moiety play a pivotal role in modulating the formation and stability of the ternary complex. A thorough SPR analysis is therefore essential for the rational design of effective PROTACs, enabling the optimization of linker architecture to achieve potent and selective protein degradation.

References

A Comparative Guide to In Vitro Degradation Assays for VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various Proteolysis Targeting Chimeras (PROTACs) that utilize the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for the rational design and evaluation of novel protein degraders.

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A VH032-based PROTAC consists of a ligand that binds the protein of interest (POI), a linker, and the VH032 moiety that engages the VHL E3 ligase. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The efficacy of a PROTAC is determined by its ability to potently and selectively degrade its target.

Comparative Degradation Profiles of VH032-Based PROTACs

The following table summarizes the degradation profiles of several VH032-based PROTACs from published studies. Key parameters for comparison are the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as cell line, treatment time, and specific assay protocols can influence the observed DC50 and Dmax values.[1]

Target Protein(s)PROTACCell LineDC50 (nM)Dmax (%)
BET Proteins
BRD4MZ1HEK293~25-920>90
BRD2, BRD3, BRD4SIM1HEK2930.7 - 9.5>90
PI3K/mTOR Pathway
p110α (PI3K)GP262MDA-MB-231227.471.3
p110γ (PI3K)GP262MDA-MB-23142.2388.6
mTORGP262MDA-MB-23145.474.9
Akt
Pan-AktMS21HEK-2938.8>90
Focal Adhesion Kinase (FAK)
FAKPROTAC 65-3.0~99
FAKBI-0319Various liver and lung cancer cell linesPotent-
FAKGSK215-1.599
Transcription Factors
p65 (NF-κB)dNF-κB #16HeLa-Significant degradation
E2F1dE2F #16 & #17HeLa-Effective degradation

Visualizing the PROTAC Mechanism and Experimental Workflow

To elucidate the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VH032-based PROTAC POI_bound POI PROTAC->POI_bound POI Target Protein (POI) POI->POI_bound VHL VHL E3 Ligase VHL_bound VHL VHL->VHL_bound PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound->PROTAC_bound Ub Ubiquitin Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation cluster_ternary cluster_ternary

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_planning Assay Planning cluster_execution Experiment Execution cluster_analysis Data Analysis start Synthesize/Obtain VH032-based PROTAC cell_culture Cell Culture (Target Cell Line) treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis western Western Blot lysis->western quantification Densitometry Quantification western->quantification calculation Calculate % Degradation vs. Vehicle Control quantification->calculation end Determine DC50 & Dmax calculation->end

Experimental workflow for a cellular degradation assay.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols serve as a general framework and may require optimization based on the specific PROTAC, target protein, and cell line used.

Ternary Complex Formation Assay (In Vitro Pull-down)

This assay confirms the PROTAC's ability to induce the formation of a stable ternary complex between the VHL E3 ligase and the POI.[2]

  • Reagents:

    • Purified, His-tagged VHL-ElonginB-ElonginC (VBC) complex

    • Purified, GST-tagged POI

    • VH032-based PROTAC

    • Ni-NTA affinity beads

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Elution buffer (e.g., Wash buffer with 250 mM imidazole)

  • Procedure:

    • In separate microcentrifuge tubes, combine the His-VBC, GST-POI, and the PROTAC at desired concentrations. Include a "no PROTAC" control.

    • Incubate the reactions for 2-4 hours at 4°C with gentle rotation.

    • Add equilibrated Ni-NTA beads to each tube and incubate for an additional 1-2 hours at 4°C to pull down the His-VBC complex and any interacting proteins.

    • Wash the beads three times with wash buffer to remove non-specific binders.

    • Elute the bound proteins from the beads using elution buffer.

    • Analyze the eluate by Western blot using an anti-GST antibody to detect the presence of the POI.

  • Expected Outcome: A band corresponding to the GST-POI should be present in the eluate of the PROTAC-treated sample and absent or significantly reduced in the "no PROTAC" control, confirming PROTAC-dependent ternary complex formation.

In Vitro Ubiquitination Assay

This assay provides direct evidence of the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

  • Reagents:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

    • Recombinant VBC E3 ligase complex

    • Recombinant POI

    • Ubiquitin

    • ATP

    • VH032-based PROTAC

    • Reaction buffer

  • Procedure:

    • Assemble a master mix containing the reaction buffer, E1, E2, ubiquitin, and ATP.

    • In separate tubes, add the master mix, VBC complex, POI, and the PROTAC or vehicle control (DMSO).

    • Incubate the reactions at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific to the POI.

  • Expected Outcome: A high-molecular-weight smear or laddering above the band of the unmodified POI in the PROTAC-treated lane indicates successful poly-ubiquitination.

Target Protein Degradation Assay (Western Blot)

This is the most common method to directly measure the reduction in target protein levels in a cellular context.[3]

  • Materials:

    • Appropriate cell line cultured in 6-well plates

    • VH032-based PROTAC (stock in DMSO)

    • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).

    • Wash cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay and normalize all samples.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the POI and loading control.

    • Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

References

A Comparative Guide to VHL E3 Ligase Linkers: Benchmarking (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid Against Other Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of VHL E3 Ligase Linkers in PROTAC Design

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, offering the potential to eliminate disease-causing proteins. The efficacy of a PROTAC is a tale of three components: a warhead for target protein binding, an E3 ligase-recruiting moiety, and the linker that tethers them. Among the most successfully utilized E3 ligases is the von Hippel-Lindau (VHL) tumor suppressor, with ligands such as VH032 forming the cornerstone of many potent degraders. This guide provides a comparative analysis of VHL E3 ligase linkers, with a focus on benchmarking the performance of PROTACs synthesized with (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid against those with other linker architectures.

The linker is not merely a passive spacer; it critically influences the formation and stability of the ternary complex—the transient species comprising the target protein, the PROTAC, and the E3 ligase—which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[1] Linker length, composition, and attachment points are pivotal parameters that modulate the potency and selectivity of a PROTAC degrader.[1][] This guide summarizes key quantitative data, details essential experimental protocols, and provides visual workflows to inform the rational design of next-generation VHL-based PROTACs.

Quantitative Performance of VHL E3 Ligase Linkers

The in-cell performance of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present a comparative summary of the performance of various VHL-based PROTACs, categorized by the nature of their linker. While direct head-to-head data for PROTACs utilizing this compound is not extensively available in the public domain, the data for analogous aliphatic and polyethylene glycol (PEG) linkers provide valuable insights into the structure-activity relationship of linker design.

Table 1: Performance of VH032-Based PROTACs with Aliphatic Linkers

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
TBK1<12No degradation-Various
TBK112-29Submicromolar>90Various
BRD95Enhanced degradation-Various
BCR-ABL1Not Specified1110-Ba/F3

Data compiled from multiple sources. Experimental conditions may vary.

Table 2: Performance of VH032-Based PROTACs with PEG Linkers

Target ProteinLinker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4PEG~10-100>90Various
BRD93 PEG unitsWeak degradation-HEK293T

Data compiled from multiple sources. Experimental conditions may vary.

Signaling Pathways and Experimental Workflows

To systematically evaluate and compare the efficacy of different VHL E3 ligase linkers, a robust experimental workflow is essential. This typically involves confirming target engagement, assessing ternary complex formation, and quantifying protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC VHL-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of VHL-based PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow Experimental Evaluation Workflow Design PROTAC Design & Synthesis Binding Target Engagement (CETSA) Design->Binding Ternary Ternary Complex Formation (SPR) Binding->Ternary Degradation Protein Degradation (Western Blot) Ternary->Degradation Phenotypic Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of PROTAC performance.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal protein loading.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Data Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a PROTAC binds to its intended target within intact cells.

  • Cell Treatment and Heating:

    • Treat cultured cells with the PROTAC at a desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting as described above.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the PROTAC-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the control indicates stabilization of the target protein upon PROTAC binding, thus confirming target engagement.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a biophysical technique used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.

  • Immobilization:

    • Covalently immobilize the purified VHL E3 ligase complex onto a sensor chip via amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VHL surface to measure the binary binding affinity (KD) and kinetics (ka, kd).

    • In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary binding affinity to the target.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized VHL surface.

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to VHL in the absence and presence of the target protein. A cooperativity value greater than 1 indicates that the presence of the target protein enhances the binding of the PROTAC to VHL, which is often a hallmark of an effective PROTAC.[3]

References

Case studies on the successful use of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic development by offering a novel modality for selectively eliminating disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand to recruit a target protein of interest (POI), a ligand to engage an E3 ubiquitin ligase, and a chemical linker that bridges the two.[2] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design, with ligands such as VH032 being a cornerstone for many successful degraders.[3] While the choice of ligands is critical, the linker's role is far from a passive spacer; it profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn dictates the potency and efficacy of the degrader.[3][4]

This guide provides a comparative analysis of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid , a specific VHL ligand-linker conjugate, in the context of PROTAC development. We will explore its structure, its application in the synthesis of known PROTACs, and compare its potential performance with alternative linker strategies, supported by experimental data from existing literature.

Unveiling this compound

This compound is a chemical entity that combines the VHL ligand (R,S,S)-VH032 with a 7-aminoheptanoic acid linker. The linker's amine group is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in chemical synthesis to allow for controlled, stepwise assembly of the final PROTAC molecule. The "Me" designation indicates a methyl group modification on the VH032 core, which has been associated with improved binding affinity.[5]

This specific conjugate has been identified as a useful precursor in the synthesis of dTAGV-1 hydrochloride, a PROTAC designed for the degradation of target proteins.[6] The 7-aminoheptanoic acid component provides a flexible alkyl chain linker.

The Crucial Role of the Linker in PROTAC Efficacy

The linker is a critical determinant of a PROTAC's success.[4] Its length, chemical composition, and rigidity can significantly impact several key parameters:

  • Ternary Complex Formation: The linker must be of optimal length to facilitate the productive interaction between the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, while one that is too long can result in unproductive complexes.[3]

  • Physicochemical Properties: The linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[][8]

  • Degradation Potency (DC50) and Efficacy (Dmax): These two key metrics, representing the concentration for 50% degradation and the maximum degradation achievable, respectively, are highly dependent on the linker's characteristics.[9]

Comparative Analysis of Linker Performance

Alkyl Linkers vs. Polyethylene Glycol (PEG) Linkers

Alkyl chains and polyethylene glycol (PEG) chains are the most common flexible linkers used in PROTAC design.[2]

Linker TypeAdvantagesDisadvantagesRepresentative Data on VH032-based PROTACs
Alkyl Chains (like 7-aminoheptanoic acid)- Synthetically straightforward- High degree of conformational flexibility- Can be hydrophobic, potentially reducing solubilityFor TBK1 degradation, alkyl/ether linkers between 12 and 29 atoms showed submicromolar degradation potency.[2]
PEG Chains - Can enhance solubility and cell permeability- May have different metabolic stability profiles compared to alkyl chainsFor BRD4 degradation, PROTACs with varying PEG linker lengths have demonstrated picomolar to nanomolar DC50 values.

Table 1: Comparison of Alkyl and PEG Linkers in PROTACs.

Impact of Linker Length

The length of the linker is a critical parameter that requires empirical optimization for each target-ligase pair.[10] Studies on various PROTACs have shown a clear relationship between linker length and degradation efficacy.

TargetLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1< 12No degradation-[2]
TBK112-29Submicromolar>90% (optimal at 21 atoms)[2]
ERα12Effective degradation-[11]
ERα16Most potent degradation-[11]
ERα>16Reduced degradation-[11]

Table 2: Influence of Linker Length on PROTAC Performance.

The 7-aminoheptanoic acid linker in this compound provides a chain of approximately 10-11 atoms (depending on the attachment points), which falls within the range of effective linkers for some targets. However, as the data suggests, the optimal length is highly target-dependent.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell health and to assess potential cytotoxicity of the PROTAC.[9]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 72 hours).

  • Assay Procedure: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm the direct interaction between a PROTAC and its intended target protein within a cellular environment.

  • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.

  • Heating: Heat the cell lysates or intact cells to a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry. A shift in the melting temperature of the target protein in the presence of the PROTAC indicates target engagement.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism

Experimental_Workflow

Conclusion

This compound represents a valuable building block for the synthesis of VHL-based PROTACs. The 7-aminoheptanoic acid linker offers a flexible alkyl chain that falls within a potentially efficacious length for inducing protein degradation. However, the optimal linker is highly dependent on the specific target protein and the desired physicochemical properties of the final PROTAC molecule. A systematic evaluation of a library of linkers with varying lengths and compositions is often necessary to identify the most potent and effective degrader for a given application. The experimental protocols and workflows outlined in this guide provide a robust framework for the characterization and comparison of novel PROTACs, enabling the rational design of next-generation targeted protein degraders.

References

Safety Operating Guide

Safe Disposal of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of this compound, a conjugate of an E3 ubiquitin ligase ligand and a linker used in the synthesis of proteolysis-targeting chimeras (PROTACs).[1][2][3] Adherence to these procedures is critical for mitigating risks and managing waste in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements. The Safety Data Sheet (SDS) for this compound TFA classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Handle with compatible, chemical-resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.[4]

  • Body Protection: A laboratory coat or impervious clothing is required.[4]

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[4]

  • Ensure an accessible safety shower and eyewash station are nearby.

Hazard Identification and Classification

The Globally Harmonized System (GHS) classification for this compound highlights its primary hazards. This information is critical for understanding the risks associated with its handling and disposal.

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life.
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.

Experimental Protocol for Waste Handling and Disposal:

  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect waste solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed waste container.

    • For solutions of the compound, use a designated, sealed, and labeled container for liquid chemical waste.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., harmful, environmental hazard).

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and hand-off.

    • The final step is the disposal of the contents and container at an approved waste disposal plant.

Spill and Leak Procedures:

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: Prevent the spill from spreading and entering drains.

  • Clean-up: Wearing appropriate PPE, collect the spilled material using an absorbent, inert material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined below.

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood C Segregate Waste: Solid & Liquid A->C B->C D Use Designated, Sealed Waste Containers C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Dispose at Approved Waste Disposal Plant G->H

Caption: Workflow for the safe disposal of this compound.

This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheet before handling any chemical.

References

Essential Safety and Operational Protocols for Handling (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid must adhere to stringent safety protocols to mitigate potential hazards and ensure safe disposal. This document provides essential, immediate safety and logistical information, including operational and disposal plans.

Hazard Summary:

According to the Safety Data Sheet (SDS), this compound TFA is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and process is necessary to determine all potential hazards and select the appropriate PPE[1]. The following table summarizes the recommended PPE for handling this compound, based on the provided SDS and general laboratory safety guidelines.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side-ShieldsRequired to protect against splashes and chemical vapors[2]. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards[1].
Face ShieldRecommended to be worn over safety goggles when a significant splash hazard is present, such as when handling bulk quantities or preparing solutions[1][2][3].
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact but should be removed immediately after contamination[1][3]. For prolonged or direct contact, consider double-gloving or using more robust gloves[1]. Always consult the glove manufacturer's resistance chart for specific chemicals if using solvents.
Body Protection Impervious Clothing / Laboratory CoatA lab coat is the minimum requirement to protect against minor chemical splashes[1]. It should be fully buttoned to cover as much skin as possible[3].
Respiratory Protection Suitable RespiratorTo be used when engineering controls, such as a fume hood, are not available or insufficient to control exposure to dust or aerosols, especially when handling the powdered form[3]. Use of a respirator may require a formal respiratory protection program, including medical evaluation and fit testing[3].
Foot Protection Closed-Toe ShoesRequired in all laboratory settings to protect feet from spills and falling objects[1][2].

Operational Plan: Safe Handling Procedure

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and an eye wash station are accessible.

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

2. Handling the Solid Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust when handling the powdered substance.

  • Weigh the compound carefully in a designated area to minimize dispersal.

3. Preparing Solutions:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If the solution needs to be stored, use tightly sealed vials. The compound can be stored as a powder at -20°C for up to two years and in a DMSO solution at -80°C for up to six months.

4. General Practices:

  • Wash hands thoroughly after handling the chemical.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.

  • Keep the container tightly sealed when not in use.

Disposal Plan

1. Waste Collection:

  • Collect all waste materials, including contaminated gloves, weighing paper, and disposable labware, in a designated and clearly labeled hazardous waste container.

2. Spillage:

  • In case of a spill, collect the spillage to prevent it from entering drains or the environment.

  • Use appropriate absorbent materials for liquid spills.

3. Final Disposal:

  • Dispose of the chemical waste and contaminated materials through an approved waste disposal plant. Follow all local, state, and federal regulations for chemical waste disposal.

  • Given its high aquatic toxicity, it is crucial to prevent any release into the environment.

Experimental Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don PPE B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Weigh Solid Compound B->C Proceed to handling D Prepare Solution C->D E Store or Use Solution D->E Proceed to application F Clean Work Area E->F G Doff PPE F->G H Collect Chemical Waste G->H Segregate waste I Dispose via Approved Waste Management H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid
Reactant of Route 2
Reactant of Route 2
(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。